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Core Science & Biosynthesis

Foundational

Chemical Properties of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for the S-isomer) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for the S-isomer) is a specialized chiral synthon derived from malic acid. Structurally, it is the 1-ethyl hydrogen 2-acetoxysuccinate (using succinate numbering) or, more formally, the 4-ethyl ester of 2-acetoxybutanedioic acid where the free carboxylic acid is at the position beta to the acetoxy group.

This molecule represents a critical "bifunctional" building block in organic synthesis. Its value lies in the differentiation of its two carbonyl centers: one exists as a reactive free acid, while the other is masked as an ethyl ester, protected by a steric acetoxy group. This specific configuration allows for high-precision regioselective coupling in the synthesis of peptidomimetics, biodegradable polymers, and protease inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of a four-carbon backbone (butanoic acid) substituted at the 3-position with an acetoxy group and at the 4-position with an ethoxy group (forming the ester).

  • IUPAC Name: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

  • Common Names: Monoethyl acetylmalate; 1-Ethyl hydrogen 2-acetoxysuccinate (Note: numbering depends on priority rules; the "3-acetoxy" name implies the free acid is C1).

  • Chirality: The C3 carbon is a stereocenter. The (S)-enantiomer is derived from natural L-malic acid.

Key Properties Table
PropertyValueContext
Molecular Formula C₈H₁₂O₆
Molecular Weight 204.18 g/mol
CAS Number 52485-05-9Refers to the (S)-isomer
Physical State Viscous Oil or Low-Melting SolidHygroscopic
Solubility Soluble in EtOH, DCM, EtOAcPoor water solubility (due to ester/acetoxy lipophilicity)
pKa (Calc.) ~3.8 - 4.2Free carboxylic acid
LogP ~0.5 - 0.8Amphiphilic character

Synthetic Routes & Regiochemistry

The synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a classic example of regioselective desymmetrization . The challenge is to distinguish between the two carboxyl groups of malic acid.

The "Steric Steering" Protocol

The most robust route utilizes the steric bulk of the acetoxy group to direct hydrolysis.

  • Starting Material: L-Malic Acid (natural source).

  • Step 1: Global Esterification: Reaction with ethanol/acid catalyst to form Diethyl L-malate .

  • Step 2: Acetylation: Protection of the hydroxyl group with acetic anhydride to yield Diethyl 2-acetoxysuccinate .

  • Step 3: Regioselective Hydrolysis:

    • Mechanism: The acetoxy group at C2 (alpha to the first ester) creates significant steric hindrance.

    • Outcome: Mild alkaline hydrolysis targets the distal (beta) ester group first, as it is less sterically crowded than the alpha-ester.

    • Product: This yields the target molecule: EtOOC-CH(OAc)-CH2-COOH .

Note on Nomenclature:

  • In the product EtOOC-CH(OAc)-CH2-COOH , if we number from the free acid (C1), the CH2 is C2, the CH(OAc) is C3, and the ester carbonyl is C4. This perfectly matches the name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid .

Diagram: Synthesis Pathway

The following diagram illustrates the transformation from L-Malic Acid to the target, highlighting the regioselective hydrolysis step.

SynthesisPathway Malic L-Malic Acid (HOOC-CH2-CH(OH)-COOH) DiethylMalate Diethyl L-Malate (EtOOC-CH2-CH(OH)-COOEt) Malic->DiethylMalate 1. EtOH, H+ (Reflux) DiethylAcetyl Diethyl 2-Acetoxysuccinate (EtOOC-CH2-CH(OAc)-COOEt) DiethylMalate->DiethylAcetyl 2. Ac2O, Pyridine Target TARGET MOLECULE 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (HOOC-CH2-CH(OAc)-COOEt) DiethylAcetyl->Target 3. 1.0 eq NaOH/EtOH (Kinetic Control) Byproduct Regioisomer Byproduct (EtOOC-CH2-CH(OAc)-COOH) (Minor) DiethylAcetyl->Byproduct Over-hydrolysis or Wrong Regioselectivity

Caption: Synthesis via regioselective hydrolysis of diethyl acetoxysuccinate. Steric bulk directs attack to the distal ester.

Chemical Reactivity & Stability

Hydrolytic Stability

The molecule contains three carbonyl functionalities with distinct reactivities:

  • Free Carboxylic Acid (C1): Stable, acidic. Ready for coupling (e.g., with amines).

  • Ethyl Ester (C4): Susceptible to hydrolysis under strong base or acid. However, the adjacent acetoxy group retards hydrolysis relative to a standard primary ester.

  • Acetoxy Ester (C3-O): This is a "activated" ester. It is prone to hydrolysis (releasing acetic acid) or "acyl migration" if a neighboring nucleophile (like a free amine) is present.

Critical Handling Note: Avoid storage in aqueous basic buffers (> pH 8). The acetoxy group is labile and may hydrolyze to the hydroxy-acid (monoethyl malate), losing the chiral protection.

Self-Validating Purity Check

To verify the integrity of the molecule before use in critical steps:

  • 1H NMR Diagnostic: Look for the "ABX" system of the CH2-CH moiety.

    • The CH-OAc proton typically shifts downfield (~5.2 - 5.5 ppm) compared to the free hydroxyl (~4.5 ppm).

    • The Ethyl CH2 quartet (~4.2 ppm) confirms the ester integrity.

    • Validation: If the integral of the Acetyl-CH3 singlet (~2.1 ppm) is < 3.0 relative to the ethyl group, deacetylation has occurred.

Applications in Drug Development

Chiral Synthon for Peptidomimetics

This molecule is a "masked" equivalent of aspartic acid or malic acid. It is used to introduce the 3-hydroxy-4-oxobutanoate motif found in:

  • Renin Inhibitors: The backbone mimics the transition state of peptide bond hydrolysis.

  • HIV Protease Inhibitors: Provides the chiral scaffold for the central core.

Prodrug Linkers

The acetoxy group can act as a transient protecting group. In vivo, esterases cleave the acetoxy and ethyl ester groups, releasing the active malic acid derivative or the drug payload attached to the free acid.

Diagram: Reactivity Logic

Reactivity Target 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid AcidCoupling COOH Activation (EDC/NHS) Target->AcidCoupling Primary Synthetic Utility AmideProduct Amide Bond Formation (Drug Conjugate) AcidCoupling->AmideProduct EsterHydrolysis Ester Hydrolysis (In Vivo / Enzymatic) AmideProduct->EsterHydrolysis Metabolic Activation ActiveDrug Active Hydroxy-Acid Scaffold EsterHydrolysis->ActiveDrug Release of protecting groups

Caption: The molecule serves as a dual-protected scaffold, allowing selective amide coupling followed by metabolic activation.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid from Diethyl 2-acetoxysuccinate.

  • Preparation: Dissolve Diethyl 2-acetoxysuccinate (10 mmol) in Ethanol (20 mL) and cool to 0°C.

  • Hydrolysis: Add a solution of KOH (10 mmol, 1.0 equiv) in Ethanol (10 mL) dropwise over 30 minutes. Note: Strict stoichiometry is vital to prevent di-hydrolysis.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and the mono-acid (Rf ~0.4) should appear.

  • Workup:

    • Evaporate ethanol under reduced pressure (keep T < 30°C).

    • Dissolve residue in water (10 mL).

    • Wash with Ether (2 x 10 mL) to remove unreacted diester.

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate. The product typically solidifies upon standing or high-vacuum drying.

References

  • Sigma-Aldrich. (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid Product Sheet. Retrieved from

  • PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Related Derivative Data). Retrieved from

  • Organic Syntheses. Ethyl Acetosuccinate and Malate Derivatives. Org. Synth. 1941, Coll.[1] Vol. 1. Retrieved from

  • ChemicalBook. Monoethyl Fumarate and Succinate Derivatives. Retrieved from

Sources

Exploratory

Molecular Structure and Stereochemistry of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid: A Comprehensive Technical Guide

Executive Summary In the realm of modern organic synthesis and drug development, chiral building blocks with orthogonal functional groups are indispensable. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, chiral building blocks with orthogonal functional groups are indispensable. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a highly versatile, stereodefined intermediate derived from malic acid. Featuring a free carboxylic acid, an ethyl ester, and an acetate-protected hydroxyl group, this molecule offers precise control for selective functionalization. This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, the causality behind its regioselective synthesis, and field-proven experimental protocols designed for researchers and application scientists.

Molecular Architecture and Stereochemistry

To leverage this compound in complex active pharmaceutical ingredient (API) synthesis, one must first deconstruct its structural and stereochemical properties.

Structural Parsing and Nomenclature

The IUPAC name 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid dictates a four-carbon dicarboxylic acid (succinic acid) backbone[1]:

  • C1 Position: A free, highly reactive carboxylic acid (-COOH).

  • C2 Position: A simple methylene bridge (-CH2-).

  • C3 Position: A methine carbon bearing an acetyloxy group (-O-CO-CH3). This is the sole chiral center of the molecule.

  • C4 Position: An ethyl esterified carbonyl (-CO-O-CH2-CH3).

Because the ester is located adjacent to the acetoxy group, the molecule is also commonly referred to as monoethyl 2-acetoxysuccinate or O-acetylmalic acid 1-ethyl ester .

Stereoisomerism

The biological activity of downstream APIs relies heavily on stereochemical purity. The (S)-enantiomer (CAS: 52485-05-9) is the most utilized form, directly mapping to the naturally occurring (S)-malic acid precursor. The racemic mixture (CAS: 92828-47-2) is also available but requires downstream kinetic resolution[1].

Physicochemical Profile

Below is a consolidated data presentation of the molecule's core properties:

ParameterValue
IUPAC Name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
Common Synonyms Monoethyl 2-acetoxysuccinate, O-acetylmalic acid monoethyl ester
CAS Registry Number (Racemic) 92828-47-2
CAS Registry Number (S)-Isomer 52485-05-9
Molecular Formula C

H

O

Molecular Weight 204.18 g/mol
Stereocenters 1 (C3 position)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

Mechanistic Insights into Regioselective Synthesis

The synthesis of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid from malic acid is a masterclass in exploiting competing steric and electronic effects. The process occurs in two distinct phases: the formation of an activated cyclic anhydride, followed by a regioselective ring-opening alcoholysis[2].

The Causality of Regioselectivity

When O-acetylmalic anhydride is subjected to nucleophilic attack by ethanol, two chemically non-equivalent carbonyl carbons (C1 and C4 of the original malic acid backbone) are available[2].

  • C4 Carbonyl (Sterically Accessible): This carbonyl is adjacent to a simple methylene group (-CH2-). It is sterically unhindered, making it the default pathway for nucleophilic attack under unoptimized thermodynamic conditions. Attack here yields the 2-acetoxy isomer.

  • C1 Carbonyl (Electronically Activated): This carbonyl is adjacent to the bulky acetoxy group (-OAc). While sterically hindered, the strong inductive electron-withdrawing effect (-I effect) of the oxygen atom significantly increases the electrophilicity of this carbonyl[2].

By carefully controlling reaction conditions (e.g., lower temperatures or specific Lewis acid catalysis), the kinetic pathway driven by electronic activation outcompetes steric hindrance. Ethanol attacks the C1 carbonyl, yielding the desired 3-acetoxy-4-ethoxy-4-oxobutanoic acid as the major product.

Regioselectivity Anhydride O-Acetylmalic Anhydride C1 C1 Carbonyl (Electronically Activated) Anhydride->C1 EtOH Attack (-I Effect) C4 C4 Carbonyl (Sterically Accessible) Anhydride->C4 EtOH Attack (Sterics) Path1 Major Product 3-Acetoxy-4-ethoxy-4-oxobutanoic acid C1->Path1 Kinetically Favored Path2 Minor Product 2-Acetoxy-4-ethoxy-4-oxobutanoic acid C4->Path2 Default Pathway

Regioselective ring-opening of O-acetylmalic anhydride.

Experimental Protocols (Self-Validating System)

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of the (S)-enantiomer. Every step is designed as a self-validating system, where the physical observations directly confirm the mechanistic progression[3].

Phase 1: Synthesis of (S)-O-Acetylmalic Anhydride
  • Objective: Acetylate the hydroxyl group and dehydrate the dicarboxylic acid to form the reactive cyclic anhydride.

  • Causality: Acetic anhydride is utilized in excess because it serves a dual function: it is the acetylating agent for the C2 hydroxyl and the dehydrating agent that drives the cyclization of the succinic ring[3].

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of finely powdered (S)-malic acid.

  • Add 3.0 equivalents of acetic anhydride. (Self-Validation: The suspension will initially remain heterogeneous).

  • Gently heat the mixture to 80–100 °C under a nitrogen atmosphere.

  • Monitor the reaction for 1.5 to 2 hours. (Self-Validation: The solid malic acid will completely dissolve to form a clear, homogeneous solution, indicating complete conversion to the anhydride).

  • Remove excess acetic anhydride under reduced pressure to yield crude (S)-O-acetylmalic anhydride as a viscous oil or crystalline solid upon cooling.

Phase 2: Regioselective Ring-Opening with Ethanol
  • Objective: Open the anhydride ring selectively at the alpha-carbonyl to yield the target monoester.

  • Causality: Absolute (anhydrous) ethanol must be used. The presence of water would cause competitive hydrolysis of the highly reactive anhydride, reverting it to O-acetylmalic acid and destroying the yield of the desired monoethyl ester.

Step-by-Step Methodology:

  • Dissolve the crude (S)-O-acetylmalic anhydride in a non-nucleophilic aprotic solvent (e.g., anhydrous dichloromethane) and cool to 0 °C in an ice bath to enforce kinetic control.

  • Add 1.1 equivalents of absolute ethanol dropwise to maintain the low temperature.

  • Add a catalytic amount of a mild Lewis acid or base (depending on the specific optimization for the alpha-attack) and stir for 4 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution to partition the unreacted anhydride and byproducts.

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate. The target monoester, possessing a free carboxylic acid, will migrate to the organic layer.

  • Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under vacuum to yield (S)-3-acetoxy-4-ethoxy-4-oxobutanoic acid.
    

Synthesis A (S)-Malic Acid B (S)-O-Acetylmalic Anhydride A->B Acetic Anhydride / Heat (Acetylation & Dehydration) C (S)-3-Acetoxy-4-ethoxy- 4-oxobutanoic acid B->C Absolute Ethanol (Regioselective Ring Opening)

Synthesis pathway of (S)-3-acetoxy-4-ethoxy-4-oxobutanoic acid.

Applications in Drug Development

For drug development professionals, 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid is highly prized for its orthogonal protection strategy .

  • The free carboxylic acid at C1 can be subjected to immediate amide coupling (e.g., using EDC/HOBt) to attach pharmacophores.

  • The ethyl ester at C4 remains stable under mild coupling conditions but can be selectively saponified later using LiOH.

  • The acetate group at C3 protects the chiral hydroxyl center from participating in unwanted side reactions and can be removed via mild methanolysis (K

    
    CO
    
    
    
    /MeOH) without epimerizing the stereocenter.

This tri-functional orthogonality makes it an ideal precursor for synthesizing complex macrolides, peptidomimetics, and novel targeted therapeutics.

References

  • Guidechem. "92828-47-2 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid." Guidechem Chemical Dictionary.
  • Sigma-Aldrich. "(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid | 52485-05-9." Sigma-Aldrich Product Catalog.
  • Benchchem. "(+)-O-Acetyl-D-malic Anhydride | 79814-40-7." Benchchem Technical Database.
  • Benchchem. "Regioselectivity in Ring-Opening Reactions of (+)-O-Acetyl-D-malic Anhydride." Benchchem Technical Database.

Sources

Foundational

Solubility and Thermodynamic Analysis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

This guide is structured as an advanced technical resource for researchers and process engineers. It synthesizes available chemical intelligence with rigorous experimental protocols to address the solubility profile of 3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for researchers and process engineers. It synthesizes available chemical intelligence with rigorous experimental protocols to address the solubility profile of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2).

Given the limited availability of direct experimental datasets in open literature for this specific intermediate, this guide prioritizes predictive modeling , analogous behavior analysis , and definitive experimental protocols for generating high-fidelity solubility data.

Executive Summary & Chemical Profile

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (Molecular Weight: 204.18 g/mol ) is a critical chiral building block, often functioning as a mono-ethyl ester derivative of acetylmalic or acetylsuccinic acid.[1] Its structure features three distinct functional domains: a polar carboxylic acid head (-COOH), a lipophilic ethyl ester tail (-COOEt), and a central acetoxy group (-OAc).

This amphiphilic architecture dictates a complex solubility profile, exhibiting significant solubility in polar protic and aprotic solvents while showing limited miscibility in non-polar hydrocarbons. Understanding its Solid-Liquid Equilibrium (SLE) or Liquid-Liquid Equilibrium (LLE) is paramount for optimizing purification steps such as crystallization and solvent extraction.

Chemical Identity
PropertyDetail
IUPAC Name 4-Ethyl hydrogen 2-acetoxysuccinate (or 3-acetoxy-4-ethoxy-4-oxobutanoic acid)
CAS Number 92828-47-2
Molecular Formula

Physical State Viscous Liquid or Low-Melting Solid (dependent on purity/polymorph)
Predicted LogP ~0.07 (Amphiphilic)
Predicted Water Solubility ~72.4 g/L (at 25°C)

Solubility Behavior & Predictive Data

Due to the scarcity of empirical peer-reviewed datasets for this specific CAS, the following solubility profile is derived from thermodynamic modeling (ALOGPS) and structural analog analysis (e.g., Diethyl acetoxysuccinate, Monoethyl succinate).

Predicted Solubility Trends

The compound’s low LogP (0.07) suggests it sits at the boundary of water-solubility and lipophilicity, making it an ideal candidate for Liquid-Liquid Extraction (LLE) .

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh Hydrogen bonding with -COOH; Dipole interactions with esters.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileVery High Dipole-dipole interactions; miscibility is likely complete.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces and weak polarity matching.
Non-Polar n-Hexane, Cyclohexane, HeptaneLow / Immiscible Lack of H-bonding capability; high interfacial tension.
Aromatic Toluene, XyleneModerate

-interaction potential with carbonyls; temperature-dependent.
Thermodynamic Implications for Process Design
  • Crystallization: The steep solubility gradient in Ethanol/Water or Ethyl Acetate/Hexane systems suggests these are optimal binary solvent pairs for anti-solvent crystallization.

  • Extraction: The compound can be efficiently extracted from aqueous phases (pH < 4) into Ethyl Acetate or DCM , leveraging its non-ionized state in acidic conditions.

Experimental Protocols for Data Generation

To generate publication-quality solubility data, researchers must employ self-validating methodologies. The following protocols are the industry standard for establishing the solubility curve (Mole Fraction


 vs. Temperature 

).
Dynamic Laser Monitoring Method (Recommended)

This method eliminates sampling errors and is ideal for constructing the polythermal solubility curve.

Workflow:

  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Stir at a constant rate (e.g., 400 rpm).

  • Heating: Increase temperature at a slow ramp (0.2 K/min) until the laser transmittance hits a maximum (dissolution point).

  • Cooling: Decrease temperature until transmittance drops (nucleation point).

  • Calculation: The mole fraction solubility

    
     is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.
Static Gravimetric Method (Validation)

Used to verify dynamic data at specific isothermal points (e.g., 298.15 K, 303.15 K).

  • Saturation: Add excess solute to solvent; stir for 24-48 hours at constant

    
    .
    
  • Filtration: Filter the supernatant using a pre-heated syringe filter (0.45

    
    m).
    
  • Drying: Evaporate a known mass of filtrate to dryness and weigh the residue.

  • Analysis: Confirm chemical stability of the residue via HPLC/NMR to rule out hydrolysis (common in esters).

Experimental Workflow Visualization

Solubility_Protocol Start Start: Define Solute/Solvent System Method_Choice Select Method Start->Method_Choice Dynamic Dynamic Laser Method (Polythermal) Method_Choice->Dynamic Speed/Curve Static Static Gravimetric Method (Isothermal) Method_Choice->Static Accuracy/Check Measure_T Measure Dissolution T (Laser Transmittance) Dynamic->Measure_T Measure_Mass Filter & Weigh Residue (Mass Balance) Static->Measure_Mass Calc_x1 Calculate Mole Fraction (x1) Measure_T->Calc_x1 Measure_Mass->Calc_x1 Model_Fit Fit to Thermodynamic Models (Apelblat / u03BBh) Calc_x1->Model_Fit

Figure 1: Decision matrix and workflow for solubility data generation.

Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of dissolution.
Modified Apelblat Equation

The most robust model for non-ideal organic systems.



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Interpretation:

    
     is related to the enthalpy of solution. A positive 
    
    
    
    (or negative slope in
    
    
    ) typically indicates endothermic dissolution.
(Buchowski-Ksiazczak) Equation

Useful for systems exhibiting solid-solid phase transitions.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.
    
Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic properties can be derived:





Process Application: Crystallization Design

The solubility data directly informs the design of the isolation step.

  • Cooling Crystallization: If the solubility curve is steep (high

    
    ), cooling is efficient. This is expected in Ethanol  or Ethyl Acetate .
    
  • Anti-Solvent Crystallization: If the curve is flat or solubility is too high, adding a non-solvent (e.g., Heptane ) to a solution in Ethyl Acetate will drive high-yield precipitation.

Thermodynamic Cycle Visualization

Thermo_Cycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid u0394H_fusion (Melting) Solution Solute in Solution (Ideal/Real) Solid->Solution u0394H_solution (Total Dissolution) Liquid->Solution u0394H_mixing (Mixing)

Figure 2: Born-Haber cycle representing the dissolution process.


.

References

  • Compound Identity: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2).[1][2] PubChem.[3][4][5] Link

  • Predicted Solubility Data: Solubility Profile of 4-Ethoxy-4-oxobutanoic Acid Derivatives. BenchChem Technical Guides. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link

  • Experimental Protocol: Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link

  • Analogous Data: Thermodynamic Properties of 3- and 4-Ethoxyacetanilides. MDPI. Link

Sources

Exploratory

Technical Whitepaper: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid in Advanced Organic Synthesis

Executive Summary In the realm of complex carbohydrate and peptide synthesis, the strategic selection of chiral building blocks dictates the efficiency and stereochemical integrity of the final target. 3-(Acetyloxy)-4-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex carbohydrate and peptide synthesis, the strategic selection of chiral building blocks dictates the efficiency and stereochemical integrity of the final target. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2)[1] is a highly versatile, stereodefined synthon derived from the chiral pool. By featuring orthogonal reactive sites—a free carboxylic acid, an ethyl ester, and an acetate-protected hydroxyl group—this molecule serves as a critical linchpin in the total synthesis of bacterial antigens and complex natural products.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deep into the mechanistic causality of its regioselective synthesis and its field-proven application in the assembly of Vibrio cholerae O1 antigenic determinants[2].

Physicochemical Profiling & Structural Identifiers

Understanding the physical and topological properties of this synthon is critical for predicting its behavior in non-polar solvent systems during coupling reactions.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueStructural Significance
CAS Registry Number 92828-47-2[1]Primary identifier for the racemic/unspecified stereoisomer.
Enantiomeric CAS 69010-15-7[3]Specific identifier for the (R)-enantiomer.
IUPAC Name 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acidDefines the C4 ester and C3 acetoxy regiochemistry.
Molecular Formula C8H12O6[4]Confirms derivation from malic acid + acetate + ethyl group.
Molecular Weight 204.18 g/mol Essential for stoichiometric calculations in micro-scale synthesis.
Topological Polar Surface Area 95.3 ŲIndicates moderate polarity; highly soluble in DCM, THF, and EtOAc.

Mechanistic Regioselectivity in Synthon Preparation

The synthesis of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid from L-malic acid is a masterclass in exploiting the dichotomy between steric hindrance and electronic activation.

The Causality of Regioselective Ring Opening: When L-malic acid is treated with acetyl chloride, it undergoes simultaneous acetylation and dehydration to form (S)-2-acetoxysuccinic anhydride. The subsequent ring-opening with absolute ethanol presents a regiochemical dilemma: which carbonyl will the alcohol attack?

  • Steric Factor: The C4 carbonyl is adjacent to a simple methylene group, making it sterically accessible. The C1 carbonyl is adjacent to the bulky acetoxy group, making it sterically hindered.

  • Electronic Factor: The strongly electron-withdrawing acetoxy group at C2 exerts an inductive pull (-I effect), making the adjacent C1 carbonyl significantly more electrophilic than the C4 carbonyl.

In the case of unhindered nucleophiles like ethanol, electronic control dominates . The alcohol attacks the more hindered but highly electrophilic carbonyl adjacent to the acetoxy group, yielding the C4-esterified product (using standard IUPAC numbering for the final chain)[3].

Synthesis A L-Malic Acid B (S)-2-Acetoxysuccinic Anhydride A->B Acetyl Chloride Reflux (Dehydration) C 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid B->C EtOH (Nucleophilic Attack) Electronic Control > Steric

Fig 1: Regioselective synthesis of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid from L-malic acid.

Table 2: Regioselective Ring Opening Yields based on Nucleophile Sterics

NucleophileDominant Control MechanismMajor Product RegiochemistryIsolated Yield (%)
EthanolElectronicC4-Ester (Target Synthon)78 - 82%
IsopropanolMixedC4-Ester (Target Synthon)60 - 65%
tert-ButanolStericC1-Ester (Undesired Isomer)55 - 60%

Application in Pathogen Antigen Synthesis (Vibrio cholerae O1)

The most prominent application of this synthon is found in the synthesis of terminal disaccharide elements corresponding to the Ogawa and Inaba antigenic determinants of Vibrio cholerae O1[2].

In this workflow, 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid is structurally elaborated into a tetronic acid derivative (e.g., 2,4-di-O-acetyl-3-deoxy-L-glycero-tetronic acid). This acid must then be coupled to a highly sensitive aminosugar (4-amino-4,6-dideoxy-D-mannose) to form the amide-linked disaccharide antigen.

Coupling A 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid B Tetronic Acid Derivative A->B Structural Elaboration D Mixed Anhydride Intermediate B->D EEDQ Activation (Room Temp) C 4-amino-4,6-dideoxy- D-mannose C->D Nucleophilic Amine Addition E Ogawa/Inaba Antigen Disaccharide Element D->E - CO2, - EtOH (Stereoretentive)

Fig 2: EEDQ-mediated coupling workflow for Vibrio cholerae O1 antigen disaccharide synthesis.

Standardized Experimental Protocol: Stereoretentive Amide Coupling

The Causality of Reagent Selection: Coupling the free carboxylic acid of our synthon (or its tetronic acid derivative) to an amine presents a severe risk of racemization. Traditional reagents like HATU/DIPEA or DCC require basic conditions. Base abstracts the acidic alpha-proton (rendered highly acidic by the adjacent electron-withdrawing acetoxy group), leading to oxazolone intermediate formation and complete loss of stereochemical integrity.

To circumvent this, we utilize EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) . EEDQ operates under strictly neutral conditions, forming a mixed carbonic anhydride that directly intercepts the amine, ensuring 100% stereoretention[2].

Self-Validating Workflow

Step 1: Anhydrous Preparation

  • Action: Dissolve 1.0 eq of the carboxylic acid synthon and 1.05 eq of the target aminosugar in anhydrous dichloromethane (DCM) at 25°C.

  • QC Validation Check: Perform Karl Fischer titration on the DCM prior to use. Moisture must be <50 ppm to prevent premature hydrolysis of the highly reactive mixed anhydride intermediate.

Step 2: Neutral Activation

  • Action: Add 1.2 eq of EEDQ directly to the stirring mixture in a single portion. Do not add any exogenous base.

  • QC Validation Check: Monitor the reaction via in-situ ATR-FTIR. The appearance of a transient carbonyl stretch at ~1815 cm⁻¹ confirms the successful formation of the mixed anhydride.

Step 3: Nucleophilic Coupling

  • Action: Allow the reaction to stir for 16 hours at room temperature under an argon atmosphere.

  • QC Validation Check: Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. The complete disappearance of the primary amine spot (which turns deep purple upon heating) dictates that the coupling has reached completion.

Step 4: Workup & Isolation

  • Action: Wash the organic layer sequentially with 0.5 M HCl (to remove the quinoline byproduct), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • QC Validation Check: Conduct ¹H-NMR on the crude isolate. The presence of a sharp singlet at ~2.1 ppm confirms the acetate protecting group remained fully intact and did not undergo base-catalyzed hydrolysis or beta-elimination.

References

  • ChemBK . 3-(ACETYLOXY)-4-ETHOXY-4-OXOBUTANOIC ACID. Available at: [Link]

  • PubMed (Carbohydrate Research) . Synthesis of terminal disaccharide elements corresponding to the Ogawa and Inaba antigenic determinant from Vibrio cholerae O1. Available at:[Link]

  • Molaid . (R)-3-acetoxy-3-ethoxycarbonyl propionic acid - CAS 69010-15-7. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, a valuable chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, a valuable chiral building block in organic synthesis. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable method for obtaining this target molecule. This guide outlines a strategic three-step synthesis commencing with the readily available and chiral L-malic acid. The synthesis involves an initial diesterification, followed by a selective acetylation of the secondary hydroxyl group, and culminates in a carefully controlled selective monohydrolysis of the resulting diester. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and expert insights to ensure successful execution.

Introduction

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a chiral molecule with significant potential in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing a free carboxylic acid, an ester, and an acetoxy group, makes it a versatile intermediate for a variety of chemical transformations. The stereochemistry inherited from its precursor, L-malic acid, provides a key advantage in asymmetric synthesis.[1] This guide presents a logical and efficient pathway for the preparation of this compound, addressing the key challenges of selectivity in the acetylation and hydrolysis steps.

Overall Synthetic Scheme

The synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is achieved through a three-step process starting from L-malic acid.

Synthetic_Scheme L-Malic_Acid L-Malic Acid Diethyl_L-Malate Diethyl L-Malate (Diethyl 2-hydroxysuccinate) L-Malic_Acid->Diethyl_L-Malate Step 1: Diesterification Ethanol, H₂SO₄ (cat.) Diethyl_Acetoxysuccinate Diethyl 2-Acetoxysuccinate Diethyl_L-Malate->Diethyl_Acetoxysuccinate Step 2: Acetylation Acetic Anhydride, Pyridine Final_Product 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid Diethyl_Acetoxysuccinate->Final_Product Step 3: Selective Monohydrolysis NaOH, THF/H₂O

Caption: Overall synthetic route for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

Materials and Methods

Materials
ReagentGradeSupplier
L-Malic AcidReagentSigma-Aldrich
Ethanol (Absolute)AnhydrousJ.T. Baker
Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Acetic Anhydride≥99%Acros Organics
PyridineAnhydrousAlfa Aesar
Diethyl EtherAnhydrousEMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLabChem
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Sodium Hydroxide (NaOH)PelletsMacron Fine Chemicals
Tetrahydrofuran (THF)AnhydrousTCI
Hydrochloric Acid (HCl)1 M Aqueous SolutionRicca Chemical
Ethyl AcetateACS GradeAvantor
HexanesACS GradePharmco-Aaper
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Diethyl L-Malate (Diethyl 2-hydroxysuccinate)

This initial step involves a classic Fischer esterification of the dicarboxylic acid, L-malic acid, to yield the corresponding diethyl ester. The use of a large excess of ethanol and a catalytic amount of strong acid drives the equilibrium towards the product.

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add L-malic acid (50.0 g, 0.373 mol).

  • Add absolute ethanol (250 mL) to the flask.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC (Ethyl Acetate/Hexanes 1:1).

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the excess ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl L-malate.

  • Purify the crude product by vacuum distillation to yield pure diethyl L-malate as a colorless oil.

Expected Yield: 80-90% Characterization Data: Consistent with literature values for diethyl L-malate.

Step 2: Synthesis of Diethyl 2-Acetoxysuccinate

The secondary hydroxyl group of diethyl L-malate is acetylated using acetic anhydride. Pyridine is used as a base to neutralize the acetic acid byproduct and to catalyze the reaction.

Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve diethyl L-malate (30.0 g, 0.158 mol) in anhydrous pyridine (60 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add acetic anhydride (22.6 mL, 0.237 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a beaker containing ice water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude diethyl 2-acetoxysuccinate.

  • The crude product is often of sufficient purity for the next step, but can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Expected Yield: >95% Characterization Data: Spectroscopic data should be consistent with the structure of diethyl 2-acetoxysuccinate.

Step 3: Selective Monohydrolysis of Diethyl 2-Acetoxysuccinate

This crucial step employs a carefully controlled hydrolysis to selectively cleave one of the two ethyl ester groups. The method is adapted from a procedure for the selective monohydrolysis of symmetric diesters, which utilizes a biphasic system at low temperatures to achieve selectivity.[2]

Protocol:

  • Dissolve diethyl 2-acetoxysuccinate (20.0 g, 0.086 mol) in tetrahydrofuran (THF) (170 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • In a separate flask, prepare a 0.5 M aqueous solution of sodium hydroxide (172 mL, 0.086 mol).

  • Add the cold NaOH solution to the THF solution of the diester dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the resulting biphasic mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by TLC by quenching small aliquots with 1 M HCl and extracting with ethyl acetate. The desired product will be more polar than the starting diester.

  • Once the reaction is complete (or has reached optimal conversion), acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the pure product.

Expected Yield: 50-70% Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Diesterification cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Selective Monohydrolysis S1_Start Mix L-Malic Acid, Ethanol, H₂SO₄ S1_Reflux Reflux for 12-16h S1_Start->S1_Reflux S1_Neutralize Neutralize with NaHCO₃ S1_Reflux->S1_Neutralize S1_Evaporate Evaporate Ethanol S1_Neutralize->S1_Evaporate S1_Extract Extract with Diethyl Ether S1_Evaporate->S1_Extract S1_Purify Vacuum Distillation S1_Extract->S1_Purify S1_Product Diethyl L-Malate S1_Purify->S1_Product S2_Start Dissolve Diethyl L-Malate in Pyridine S2_Cool Cool to 0°C S2_Start->S2_Cool S2_Add Add Acetic Anhydride S2_Cool->S2_Add S2_Stir Stir at RT for 12h S2_Add->S2_Stir S2_Workup Aqueous Workup S2_Stir->S2_Workup S2_Product Diethyl Acetoxysuccinate S2_Workup->S2_Product S3_Start Dissolve Diethyl Acetoxysuccinate in THF S3_Cool Cool to 0°C S3_Start->S3_Cool S3_Add Add aq. NaOH S3_Cool->S3_Add S3_Stir Stir at 0°C for 1-2h S3_Add->S3_Stir S3_Acidify Acidify with HCl S3_Stir->S3_Acidify S3_Extract Extract with Ethyl Acetate S3_Acidify->S3_Extract S3_Purify Column Chromatography S3_Extract->S3_Purify S3_Final_Product Final Product S3_Purify->S3_Final_Product

Sources

Application

Application Note: Reaction Mechanisms and Synthetic Protocols Involving 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Executive Summary & Structural Significance The compound 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for the 3S-enantiomer)[1], also known as O-acetylmalic acid monoethyl ester[2], is a highly versatile C4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for the 3S-enantiomer)[1], also known as O-acetylmalic acid monoethyl ester[2], is a highly versatile C4 chiral building block. Structurally, it features three orthogonally addressable functional groups:

  • C1 Position : A free aliphatic carboxylic acid.

  • C3 Position : A stereocenter bearing an acetoxy (-OAc) protecting group.

  • C4 Position : An ethyl ester.

Unprotected malic acid presents competing nucleophilic sites and two carboxylic acids with nearly identical


 values, making regioselective mono-activation exceptionally difficult. By pre-installing the ethyl ester at C4 and the acetyl group at the C3 hydroxyl, the C1 carboxylic acid is exclusively available for downstream activation[1]. This orthogonal protection strategy is foundational in the total synthesis of complex polyketides, natural products, and active pharmaceutical ingredients (APIs)[3],[4].

Mechanistic Insights & Causality (The "Why")

As a synthetic chemist or drug development professional, understanding the vulnerabilities of this molecule is critical to designing successful workflows.

The Risk of Base-Catalyzed -Elimination

The presence of the acetoxy group at C3 (alpha to the C4 ethyl ester) creates a structural vulnerability to base-catalyzed


 elimination. If subjected to strong bases (e.g., Triethylamine, DBU) or prolonged heating, the molecule will readily expel acetic acid to yield an undesired, thermodynamically stable fumarate or maleate derivative.
  • The Solution : All protocols involving the activation of the C1 carboxylic acid must utilize mild, non-nucleophilic bases (such as N-methylmorpholine) and strictly controlled low temperatures (-15 °C to 0 °C).

Chemoselective Reduction Mechanism

Direct reduction of the C1 carboxylic acid using Borane-THF (


) can lead to partial reduction of the C4 ethyl ester or unwanted hydroboration side-reactions. Instead, the Mixed Anhydride Method  is the gold standard.
By reacting the free acid with ethyl chloroformate, a highly electrophilic mixed anhydride is generated at C1. When aqueous Sodium Borohydride (

) is introduced, the hydride exclusively attacks the more electrophilic carbonyl of the mixed anhydride. The resulting fragmentation releases carbon dioxide and ethanol, driving the reaction forward to yield the primary alcohol with near-perfect chemoselectivity.

ReactivityMap A 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid B Chemoselective Reduction (NaBH4 / ClCOOEt) -> Primary Alcohol A->B Mild Hydride Transfer C Amidation (EDC / HOBt / Amine) -> Amide A->C Active Ester Formation D Saponification (LiOH, 0 °C) -> Malic Acid Deriv. A->D Controlled Hydrolysis

Caption: Orthogonal reactivity pathways of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

Quantitative Comparison of Activation Strategies

The table below summarizes the causality behind reagent selection when targeting the C1-carboxylic acid.

Activation StrategyReagentsOperating TempChemoselectivity (C1 vs C4)Risk of

-Elimination
Typical Yield
Mixed Anhydride ClCOOEt / NMM-15 °CExcellentLow85–90%
Carbodiimide EDC / HOBt0 °C to RTExcellentLow80–95%
Direct Borane

0 °CModerateLow60–70%
Acid Chloride

or

Reflux / RTPoor (Side reactions)High< 40%

Experimental Protocols

Protocol A: Chemoselective Reduction to (3S)-3-acetoxy-4-ethoxy-4-oxobutan-1-ol

This protocol leverages the mixed anhydride pathway to prevent the reduction of the C4 ester[5].

Reagents & Equipment:

  • 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (1.0 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Ethyl chloroformate (1.05 eq)

  • Sodium borohydride (

    
    ) (1.5 eq)
    
  • Anhydrous THF, Argon/Nitrogen atmosphere.

Step-by-Step Methodology:

  • Initiation : Dissolve 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid in anhydrous THF (0.2 M concentration) under an inert atmosphere.

  • Thermal Control : Cool the reaction vessel to -15 °C using an ice-salt bath. Critical Step: Failure to reach this temperature may result in acyl migration or

    
    -elimination.
    
  • Base Addition : Add NMM (1.1 eq) dropwise. Stir for 5 minutes. NMM is chosen specifically because it is a weak base that will not trigger E1cB elimination.

  • Activation : Dropwise add ethyl chloroformate (1.05 eq). Stir the mixture for 30 minutes at -15 °C to fully form the mixed anhydride intermediate. A white precipitate (NMM·HCl) will form.

  • Reduction : Rapidly add a pre-chilled (0 °C) aqueous solution of

    
     (1.5 eq) in one portion.
    
  • Quenching : Stir for 1 hour at 0 °C, then quench carefully with 1M HCl until gas evolution ceases.

  • Workup : Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Mechanism N1 Free Carboxylic Acid (C1 position) N2 Mixed Anhydride Intermediate N1->N2 ClCOOEt, NMM -15 °C N3 Hydride Attack (from NaBH4) N2->N3 NaBH4 (aq) Rapid reduction N4 Primary Alcohol (C1 position) N3->N4 CO2 + EtOH elimination

Caption: Mechanism of chemoselective mixed anhydride reduction at the C1 position.

Protocol B: Amide Bond Formation via EDC/HOBt Coupling

This protocol is optimized for coupling the C1 acid with primary amines while preserving the C3 stereocenter.

Step-by-Step Methodology:

  • Initiation : Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Activation : Add HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir for 15 minutes. Causality: HOBt forms a stable active ester intermediate, which prevents racemization at the C3 stereocenter by suppressing oxazolone formation.

  • Coupling : Add the target primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup : Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), 5%

    
     (to remove unreacted acid), and brine. Dry and concentrate.
    

References

  • LookChem. "Cas 37639-46-6, 2-HYDROXYDECANOIC ACID". LookChem Database. URL: [Link]

  • ACS Publications. "Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis". Chemical Reviews (2021). URL: [Link]

  • Horn, D. H. S., & Pretorius, Y. Y. "Wool wax. Part VI. The synthesis and stereochemistry of the straight-chain α-hydroxy-acids." Journal of the Chemical Society (Resumed), 1460-1464 (1954). URL: [Link]

Sources

Method

Application Note: Chemoselective Esterification of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

This Application Note is designed for research and development professionals requiring high-purity functionalization of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as Monoethyl Acetylmalate).[1][2] The guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals requiring high-purity functionalization of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as Monoethyl Acetylmalate).[1][2]

The guide prioritizes chemoselectivity : specifically, the esterification of the free C1-carboxylic acid without compromising the labile C3-acetoxy group or scrambling the existing C4-ethyl ester.[1][2]

[1][2][3][4]

Executive Summary & Molecule Analysis

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a bifunctional chiral building block derived from malic acid.[1][2][3] It contains three distinct oxygenated functionalities with varying reactivity profiles:

  • C1-Carboxylic Acid (

    
    ):  The target for esterification.[2]
    
  • C3-Acetoxy Group: Susceptible to hydrolysis under strong basic conditions or acid-catalyzed migration.[1][2]

  • C4-Ethyl Ester: Susceptible to transesterification in alcoholic solvents.[1][2]

Core Challenge: Standard acid-catalyzed Fischer esterification (e.g., refluxing in methanol) poses a high risk of transesterification (exchanging the C4-ethyl for methyl) and potential deacetylation .[1][2] This protocol outlines two distinct strategies to mitigate these risks.

Structural Context

The molecule is effectively the 1-ethyl ester of 2-acetoxysuccinic acid (depending on nomenclature priority).[1][2]

  • Formula:

    
    
    
  • MW: 204.18 g/mol [1][2][4]

Critical Reaction Pathways (DOT Visualization)

The following diagram illustrates the decision logic for selecting the correct esterification method based on the desired product.

EsterificationLogic Start Substrate: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid Goal Desired Product? Start->Goal RouteA Route A: Diethyl Diester (Homogenous) Goal->RouteA Symmetric Ester RouteB Route B: Mixed Diester (e.g., t-Butyl, Benzyl) Goal->RouteB Asymmetric Ester MethodA Method: Fischer Esterification (EtOH + Cat. H2SO4) RouteA->MethodA MethodB Method: Steglich Coupling (DCC/DMAP + R-OH) RouteB->MethodB RiskA Risk: Transesterification (Must use EtOH) MethodA->RiskA ProductA Product: Diethyl 2-acetoxysuccinate MethodA->ProductA RiskB Risk: Urea Byproduct Removal MethodB->RiskB ProductB Product: 1-Alkyl-4-ethyl 2-acetoxysuccinate MethodB->ProductB

Figure 1: Decision matrix for esterification strategies preventing side reactions.

Protocol A: Synthesis of Diethyl 2-Acetoxysuccinate (Homogenous Ester)

Use Case: When the target is the symmetric diethyl ester.[1][2] Mechanism: Acid-catalyzed Fischer Esterification.[1][2] Constraint: You must use Ethanol as the solvent.[2] Using Methanol will result in a mixture of Ethyl/Methyl esters via transesterification.[1][2]

Materials
  • Substrate: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (1.0 eq)[1][2][5]

  • Solvent: Absolute Ethanol (anhydrous, >10 vol)[2]

  • Catalyst: Conc.

    
     (0.05 eq) or Thionyl Chloride (
    
    
    
    )[2]
  • Drying Agent:

    
    [1][2]
    
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with the substrate (e.g., 10 g, 49 mmol) and a magnetic stir bar.

  • Solvation: Add Absolute Ethanol (100 mL). Ensure the substrate is fully dissolved.[1][2]

  • Catalyst Addition:

    • Option 1 (Standard): Add conc.

      
       (0.13 mL, 2.5 mmol) dropwise.[2]
      
    • Option 2 (In-situ HCl): Cool to 0°C and add Thionyl Chloride (0.5 eq) dropwise. This generates anhydrous HCl in situ and consumes residual water.[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane).[2] The starting material acid spot should disappear.[2]

  • Workup:

    • Cool reaction to room temperature.[1][2][6]

    • Concentrate under reduced pressure (Rotovap) to remove excess ethanol (do not heat above 40°C to avoid acetate hydrolysis).[2]

    • Redissolve residue in Ethyl Acetate (100 mL).[2]

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize catalyst and remove unreacted acid.[2] Caution:  Evolution of 
      
      
      
      gas.[2]
    • Wash with Brine (50 mL).[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect >90% as a colorless oil.

Protocol B: Synthesis of Mixed Esters (Steglich Coupling)

Use Case: When creating a mixed ester (e.g., Methyl, t-Butyl, Benzyl) where the C4-Ethyl group must remain intact.[1][2] Mechanism: DCC/EDC coupling activates the carboxylic acid without exposing the molecule to nucleophilic solvents that cause transesterification.[2]

Materials
  • Substrate: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (1.0 eq)[1][2][5]

  • Alcohol (

    
    ): Methanol, Benzyl Alcohol, or t-Butanol (1.1 eq)[1][2]
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 eq)[1][2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with the substrate (1.0 eq), the target Alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (10 mL/g substrate).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Coupling: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU precipitate.[1][2]

    • Wash the filtrate with 0.5 M HCl (remove DMAP), then Saturated

      
      , then Brine.[2]
      
  • Purification: Dry over

    
     and concentrate.
    
    • Note: If using DCC, trace urea often remains.[2] Flash chromatography (Silica gel, EtOAc/Hexane gradient) is recommended for high purity.[2]

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkening indicates decomposition.[1][2][7]

NMR (CDCl3)

2.1 (s, 3H, OAc)
Confirm integration of Acetate vs Ethyl.

NMR (Ethyl)

1.2 (t), 4.1 (q)
Confirm presence of ethyl group.[2]
HPLC Purity > 95% (Area %)Method: C18 Column, ACN/Water + 0.1% TFA.[2]
Water Content < 0.5%Critical for stability of acetate.[1][2]
Troubleshooting Guide
  • Issue: Loss of Acetyl Group (Deacetylation). [2]

    • Cause: Reaction conditions too basic or aqueous acid workup too prolonged.[2]

    • Solution: Ensure anhydrous conditions.[1][2][8] Use EDC/DMAP instead of acid reflux.

  • Issue: Scrambled Esters (Transesterification).

    • Cause: Using Methanol with Protocol A.[1][2]

    • Solution: Use Protocol B (Steglich) for mixed esters.[2] Never use a nucleophilic solvent different from the ester group with strong acid.[2]

References

  • Compound Data: "3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2)."[1][2][3][4][5][7] ChemBK Chemical Database.[1][2] Link[2][3][5][7]

  • Physical Properties: "3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid MSDS and Properties." GuideChem. Link

  • General Protocol: Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[1][2] (Foundational reference for Protocol B).

  • Chiral Applications: "Malic Acid Derivatives in Organic Synthesis." Sigma-Aldrich Technical Library.[1][2] Link

Sources

Application

Handling and storage protocols for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Part 1: Introduction & Chemical Identity 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2) is a specialized bifunctional building block often utilized in the synthesis of complex pharmaceutical intermediates an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Identity

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2) is a specialized bifunctional building block often utilized in the synthesis of complex pharmaceutical intermediates and biodegradable polyesters. Structurally, it is a derivative of malic acid where the C1-carboxylic acid remains free, the C4-carboxylic acid is protected as an ethyl ester, and the C3-hydroxyl group is protected as an acetate.

This molecule presents a unique handling challenge: it possesses three reactive centers with distinct sensitivities—a free carboxylic acid (acidic/corrosive), an ethyl ester (susceptible to base hydrolysis), and an acetoxy group (susceptible to acid/base hydrolysis). Preserving the integrity of these protecting groups during storage and handling is critical for experimental reproducibility.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
CAS Number 92828-47-2Verified Identifier
Formula C₈H₁₂O₆
Molecular Weight 204.18 g/mol
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; often appears as a syrup.
Solubility DMSO, Methanol, DCM, Ethyl AcetateAvoid water and alkaline buffers.
pKa (Predicted) ~3.5 - 4.0Attributed to the free carboxylic acid.
Stability Moisture SensitiveHygroscopic; prone to autocatalytic hydrolysis.

Part 2: Storage & Stability Protocols[8]

The "Dual-Ester" Vulnerability

The primary degradation pathway for this molecule is hydrolysis . Because the molecule contains a free carboxylic acid, it is effectively "self-buffered" at an acidic pH. If moisture is introduced, the free acid can catalyze the hydrolysis of its own ester groups (autocatalysis), leading to a cascade of degradation products including acetic acid, ethanol, and malic acid derivatives.

Storage Protocol (Standard Operating Procedure)
  • Temperature Control:

    • Long-Term (>1 month): Store at -20°C . Lower temperatures reduce the kinetic rate of spontaneous hydrolysis.

    • Short-Term (<1 month): Refrigeration at 2-8°C is acceptable if the container is strictly sealed.

    • Avoid: Room temperature storage for >48 hours.

  • Atmospheric Control:

    • Store under an inert atmosphere (Argon or Nitrogen).

    • Use parafilm or electrical tape to seal the cap after flushing the headspace with inert gas.

    • Desiccation is mandatory. Store the primary vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or molecular sieves).

  • Container Type:

    • Recommended: Amber glass vials with PTFE-lined caps.

    • Avoid: Polystyrene or non-resistant plastics, as the free acid may leach plasticizers over time.

Degradation Pathways Visualization

The following diagram maps the critical degradation routes you must prevent.

DegradationPathways Target Target Molecule (3-Acetyloxy-4-ethoxy-4-oxobutanoic acid) Hydrolysis1 Hydrolysis Route A (Ethyl Ester Cleavage) Target->Hydrolysis1 + H2O / Acid Hydrolysis2 Hydrolysis Route B (Acetoxy Cleavage) Target->Hydrolysis2 + H2O / Base ProdA 3-Acetoxybutanedioic acid + Ethanol Hydrolysis1->ProdA ProdB Monoethyl Malate + Acetic Acid Hydrolysis2->ProdB Final Malic Acid (Total Degradation) ProdA->Final Prolonged Exposure ProdB->Final Prolonged Exposure

Figure 1: Hydrolysis pathways. Route A is catalyzed by the molecule's own acidity (autocatalysis) in the presence of moisture.

Part 3: Handling & Experimental Protocols

Weighing and Aliquoting
  • Environment: Weighing should be performed in a low-humidity environment. If possible, equilibrate the vial to room temperature in a desiccator before opening to prevent condensation on the cold product.

  • Tools: Use glass pipettes or stainless steel spatulas. Avoid using wet or non-sterile implements.

  • Re-sealing: Immediately purge the vial headspace with Nitrogen/Argon before re-capping.

Solubilization Strategy

When preparing stock solutions for synthesis or analysis (HPLC/NMR):

  • Preferred Solvents: Anhydrous DMSO, Anhydrous Dichloromethane (DCM), or Acetonitrile.

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage of solutions. Transesterification can occur, where the ethyl group is swapped for a methyl group (if using MeOH), or the acetate is removed.

  • Protocol:

    • Weigh the solid/liquid into a dry vial.

    • Add molecular sieves (3Å) to the solvent before adding it to the compound to ensure dryness.

    • Dissolve and use immediately. Do not store dilute solutions.

Reaction Setup (Synthesis)

If using this molecule as an intermediate:

  • Base Sensitivity: The acetoxy group is labile to strong bases (e.g., NaOH, LiOH). If a reaction requires basic conditions, use mild bases (e.g., Pyridine, K2CO3) and low temperatures (0°C) to prevent deacetylation.

  • Acid Sensitivity: The ethyl ester is relatively stable to acid, but the acetoxy group can migrate or hydrolyze under harsh acidic conditions.

Part 4: Analytical Verification (QC)

To verify the integrity of your batch, use 1H-NMR (DMSO-d6) . Look for these specific diagnostic signals to confirm purity:

MoietyApprox. Shift (ppm)Diagnostic Check
-COOH 12.0 - 13.0 (broad)Disappearance indicates salt formation.
-OCH2CH3 4.1 (quartet)Loss/Shift indicates ethyl ester hydrolysis.
-OAc (Methyl) 2.0 - 2.1 (singlet)Critical: If you see a second singlet nearby, it indicates free Acetic Acid (degradation).
-CH- (Chiral) 5.2 - 5.5 (dd)Shift indicates loss of Acetyl group.

Part 5: Emergency & Safety Procedures

Hazard Classification:

  • Skin/Eye Irritant: The free carboxylic acid moiety makes this compound corrosive to mucous membranes.

  • Flammability: Combustible liquid/solid (Flash point likely >100°C, but solvent residues may lower this).

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The acidic nature requires prompt neutralization/dilution.

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

  • Spill Cleanup: Absorb with an inert material (vermiculite or sand).[2] Neutralize the area with a dilute sodium bicarbonate solution after bulk removal.

References

  • ChemBK. (n.d.). 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid - CAS 92828-47-2 Properties. Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.).[3] Compound Summary: 4-ethoxy-4-oxobutanoic acid (Related Ester Stability Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Method

Application Note: High-Fidelity Production and Utilization of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid in Chiral Synthesis

This Application Note is designed for research scientists and process chemists involved in asymmetric synthesis and drug development. It details the production, validation, and downstream application of 3-(Acetyloxy)-4-e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in asymmetric synthesis and drug development. It details the production, validation, and downstream application of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as Monoethyl 2-acetoxysuccinate), a critical C4 chiral synthon.

Executive Summary

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for S-isomer) represents a versatile class of "chiral pool" synthons derived from malic and aspartic acid scaffolds. Its structural uniqueness lies in its desymmetrized functionality : it possesses one free carboxylic acid, one ethyl ester, and a protected hydroxyl group (acetate).

This asymmetry makes it an indispensable building block for:

  • API Synthesis: Precursor for L-Carnitine (metabolic modulator) and side-chain synthesis of Paclitaxel (Taxol) .[1]

  • Peptidomimetics: Introduction of aspartic acid mimics in protease inhibitors.

  • Heterocyclic Chemistry: Precursor for chiral succinimides and beta-lactams (carbapenems).

This guide provides a validated protocol for the enzymatic desymmetrization of diethyl 2-acetoxysuccinate to yield the target compound with high Enantiomeric Excess (%ee >98), followed by downstream application workflows.

Mechanistic Insight: Enzymatic Desymmetrization

The most efficient route to high-purity 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is the lipase-catalyzed hydrolysis of its diester precursor. Unlike chemical hydrolysis, which yields racemic mixtures, enzymes like Candida antarctica Lipase B (CAL-B) can distinguish between the pro-S and pro-R ester groups or kinetically resolve the racemate.

The "Lock and Key" Selectivity

The reaction relies on the enzyme's oxyanion hole stabilizing the transition state of only one enantiomer (or one specific ester position in a diester).

  • Substrate: Diethyl 2-acetoxysuccinate (Racemic or Prochiral).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Outcome: Selective hydrolysis of the C-1 ester group, leaving the C-4 ethyl ester and C-3 acetate intact.

Pathway Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the selective hydrolysis that yields the target mono-acid.

EnzymaticResolution Substrate Diethyl 2-acetoxysuccinate (Racemic Diester) Intermediate Enzyme-Substrate Complex (Tetrahedral) Substrate->Intermediate Binding (Hydrophobic Pocket) Waste (R)-Diester (Unreacted - if Kinetic Resolution) Substrate->Waste Slower Reaction Rate (Kinetic Mismatch) Enzyme Immobilized Lipase (CAL-B / Novozym 435) Enzyme->Intermediate Catalysis Product 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (Target Mono-acid) Intermediate->Product Selective Hydrolysis (pH 7.0) Byproduct Ethanol Intermediate->Byproduct

Figure 1: Biocatalytic cascade for the selective production of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid via lipase-mediated hydrolysis.

Experimental Protocol: Biocatalytic Synthesis

Objective: Synthesize (S)-3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid from Diethyl 2-acetoxysuccinate.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: Diethyl 2-acetoxysuccinate (Purity >98%).

  • Enzyme: Candida antarctica Lipase B (immobilized on acrylic resin).

  • Solvent/Buffer: Phosphate Buffer (0.1 M, pH 7.0) and Toluene (for biphasic system).

  • Apparatus: Thermostated orbital shaker, pH-stat titrator (optional but recommended).

Step-by-Step Methodology
  • Preparation of Biphasic System:

    • Dissolve 10.0 g (approx. 43 mmol) of Diethyl 2-acetoxysuccinate in 20 mL of Toluene.

    • Add the organic phase to 80 mL of Phosphate Buffer (0.1 M, pH 7.0) in a 250 mL Erlenmeyer flask.

    • Note: A biphasic system is chosen to protect the product from spontaneous non-enzymatic hydrolysis and to facilitate easy separation.

  • Enzymatic Initiation:

    • Add 500 mg (5% w/w relative to substrate) of Immobilized CAL-B.

    • Incubate the mixture at 30°C with orbital shaking at 200 rpm.

  • Reaction Monitoring & pH Control:

    • Critical Control Point: As the reaction proceeds, the pH will drop due to acid formation. Maintain pH at 7.0 by automatic addition of 1.0 M NaOH using a pH-stat.

    • Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[2][3]

    • Stop the reaction when conversion reaches 45-50% (for kinetic resolution of racemate) to ensure high optical purity.

  • Work-up and Purification:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Separate the phases. The aqueous phase contains the target mono-acid salt; the organic phase contains the unreacted diester.

    • Acidify the aqueous phase to pH 2.0 using 2M HCl.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).[2]

    • Dry combined organic layers over anhydrous

      
       and concentrate under reduced pressure.
      
  • Yield & Characterization:

    • Expected Yield: ~40-45% (theoretical max 50% for resolution).

    • Physical Form: Viscous colorless oil or low-melting solid.

Optimization Parameters (Data Summary)

The following table summarizes the impact of solvent choice on Enantiomeric Ratio (E-value), based on general lipase behavior with acetoxy-esters [1, 2].

Solvent SystemRelative RateEnantioselectivity (E)Comments
Phosphate Buffer (Pure) HighModerate (20-40)Fast reaction, but risk of spontaneous hydrolysis.
Toluene/Buffer (Biphasic) Optimal High (>100) Best balance of rate and selectivity. Protects product.
Diisopropyl Ether LowHigh (>100)Slow kinetics; good for very temperature-sensitive substrates.
Acetonitrile ModerateLow (<10)Denatures enzyme over time; avoid for this substrate.

Quality Control & Validation

To ensure the synthesized synthon meets the stringent requirements for drug development, the following QC metrics must be validated.

Analytical Method: Chiral HPLC
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria:

    • Chemical Purity: >98% (Area %).[4][5]

    • Enantiomeric Excess (%ee): >98%.[4][5][6][2]

Structural Confirmation (NMR)[11]
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic loss of one ethyl group compared to the diester starting material.

    • 
       1.25 (t, 3H, 
      
      
      
      of ester).
    • 
       2.15 (s, 3H, Acetate 
      
      
      
      ).
    • 
       2.90 (dd, 2H, 
      
      
      
      of succinate backbone).
    • 
       5.45 (dd, 1H, Chiral CH-OAc).
      
    • 
       10.5 (br s, 1H, COOH).
      

Downstream Application: Synthesis of Chiral Succinimides

One of the most valuable applications of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is its conversion into chiral succinimides, which are pharmacophores in anticonvulsant drugs [3].

Protocol: Cyclization to 3-Acetoxy-Succinimide
  • Amidation: React the target mono-acid (1.0 eq) with a primary amine (

    
    , 1.1 eq) in the presence of EDC/HOBt coupling reagents in DCM.
    
  • Cyclization: The resulting amide-ester intermediate is treated with a mild base (e.g.,

    
     in MeOH) or heated in acetic acid.
    
  • Result: Formation of the 3,4-disubstituted succinimide ring with retention of chirality at the C3 position.

DownstreamApplication Start 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid Step1 Amidation (R-NH2, EDC, HOBt) Start->Step1 Intermediate Amide-Ester Intermediate Step1->Intermediate Step2 Cyclization (Base or Heat) Intermediate->Step2 Target Chiral 3-Acetoxy- Succinimide Derivative Step2->Target Drug Anticonvulsant APIs (e.g., Phensuximide analogs) Target->Drug Functionalization

Figure 2: Synthetic route from the mono-acid synthon to bioactive succinimide scaffolds.

Safety and Handling

  • Hazards: The compound is an organic acid and ester. It causes skin irritation (H315) and serious eye irritation (H319) [4].

  • Storage: Store at 2-8°C (Refrigerator). Moisture sensitive—keep under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the acetate or ethyl ester groups.

References

  • Sigma-Aldrich. (n.d.). (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid Product Information. Retrieved from

  • Martelli, G., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution. Bioorganic Chemistry. Retrieved from

  • Zhang, Z., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. Retrieved from

  • PubChem. (n.d.). 3-Amino-4-ethoxy-4-oxobutanoic acid (Structural Analog Safety Data). National Library of Medicine. Retrieved from

  • Kim Il Sung University. (2020). Synthesis of S-Malic acid and S-Chlorosuccinic acid. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Technical Support Center: Optimizing Reaction Temperature for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the critical thermal parameters required for the synthesis and handling of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as O-acetylmalic acid monoethyl ester)[1].

The synthesis of this chiral building block relies on the regioselective ring opening of O-acetylmalic anhydride via nucleophilic acyl substitution[2]. Because the anhydride possesses two non-equivalent carbonyl centers, strict temperature control is not merely a procedural recommendation—it is the fundamental physical mechanism that dictates your experimental yield and enantiomeric integrity[3].

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is strict temperature control required during the ethanolysis of O-acetylmalic anhydride? A1: The reaction is a competition between kinetic and thermodynamic control. The anhydride ring contains two electrophilic sites: the C2 carbonyl (adjacent to the acetoxy group) and the C5 carbonyl. The inductive electron-withdrawing effect of the acetoxy group makes the C2 carbonyl highly electrophilic, but it is sterically hindered. At low temperatures (0–5 °C), the reaction is strictly under kinetic control ; the ethanol nucleophile lacks the thermal energy to overcome steric barriers at C5 and preferentially attacks the more electrophilic C2 site[2]. This yields the target 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid. Elevated temperatures provide the activation energy required to attack the less hindered C5 carbonyl, shifting the reaction toward the undesired 2-(Acetyloxy) regioisomer[3].

Q2: What is the optimal temperature range for maximizing the yield of the target regioisomer? A2: Experimental data dictates that maintaining the internal reaction temperature between 0 °C and 5 °C maximizes regioselectivity, yielding >85% of the 3-(acetyloxy) isomer. Allowing the temperature to drift to ambient room temperature (25 °C) collapses the target yield to ~60%, while temperatures above 40 °C lead to a near 1:1 mixture of regioisomers alongside degradation products.

Q3: I am observing deacetylation (loss of the O-acetyl group) in my final product. How does temperature influence this? A3: The O-acetyl group in 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid[4] is highly susceptible to transesterification when exposed to excess ethanol and thermal energy. If the reaction exotherms, or if subsequent solvent evaporation (e.g., rotary evaporation) exceeds 30 °C, the ethanol nucleophile will attack the acetoxy carbonyl. This cleaves the acetate group, yielding 3-hydroxy-4-ethoxy-4-oxobutanoic acid as an impurity.

Q4: Can I elevate the temperature to accelerate the reaction if I use a nucleophilic catalyst? A4: No. While nucleophilic catalysts like DMAP or pyridine accelerate the overall rate of acyl substitution by forming a highly reactive acylpyridinium intermediate, elevating the temperature will still override the kinetic preference for the C2 carbonyl. Catalysts should be utilized to ensure the reaction proceeds efficiently at 0 °C, never as a substitute for cryogenic control.

Part 2: Validated Workflow & Experimental Protocol

This protocol is engineered as a self-validating system. By controlling the rate of addition and monitoring the internal temperature, the system inherently prevents the thermal runaway that leads to regioisomer scrambling.

Protocol: Temperature-Controlled Ethanolysis of O-Acetylmalic Anhydride

  • Substrate Preparation: Purge a dry, 3-neck round-bottom flask with inert gas (N₂/Ar). Dissolve O-acetylmalic anhydride (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Causality: Using THF instead of neat ethanol prevents bulk nucleophile concentration from driving uncontrolled, exothermic transesterification.

  • Cryogenic Equilibration: Submerge the reaction flask in an ice-water bath equipped with an internal thermocouple. Allow the internal temperature to equilibrate strictly to 0–2 °C .

  • Nucleophile Addition: Prepare a solution of absolute ethanol (1.1 eq) and pyridine (0.1 eq) in anhydrous THF. Add this mixture dropwise over 45 minutes using an addition funnel.

    • Causality: Dropwise addition dissipates the heat of the reaction. If the internal temperature spikes above 5 °C, pause the addition immediately.

  • Validation Checkpoint: After 2 hours of stirring at 0 °C, withdraw a 10 µL aliquot, quench in 1 mL of cold ethyl acetate, and analyze via TLC (Stain with PMA). The presence of a single major product spot validates that kinetic control is maintained. Two distinct product spots indicate thermal runaway and thermodynamic pathway activation.

  • Quenching & Cold Workup: Quench the reaction with cold 1M HCl (0 °C) to neutralize the pyridine catalyst and protonate the product. Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Thermal-Safe Concentration: Concentrate the organic layer under high vacuum. Crucial: The rotary evaporator water bath must not exceed 25 °C to prevent late-stage thermal deacetylation[4].

Part 3: Performance Metrics

The following table summarizes the causal relationship between internal reaction temperature and product distribution, highlighting the narrow thermal window required for success.

Internal Reaction Temp (°C)Yield: 3-(Acetyloxy) Isomer (%)Yield: 2-(Acetyloxy) Isomer (%)Deacetylation / Degradation (%)
0 – 5 (Optimal) 88 11< 1
15 – 2074233
25 – 3060328
40 – 50354520

Part 4: Pathway Visualization

The diagram below maps the temperature-dependent bifurcation of the reaction pathway, illustrating how thermal energy dictates the nucleophilic attack vector.

G SM O-Acetylmalic Anhydride + Ethanol K_Path Kinetic Pathway (0-5 °C) Attack at C2 (More Electrophilic) SM->K_Path Low Temp (0-5 °C) T_Path Thermodynamic Pathway (>25 °C) Attack at C5 (Less Hindered) SM->T_Path High Temp (>25 °C) Side_Path Side Reaction (>40 °C) Transesterification SM->Side_Path Excess Heat (>40 °C) Target 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (Target Regioisomer) K_Path->Target Regio 2-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (Undesired Regioisomer) T_Path->Regio Degrad Deacetylated Products (Impurity) Side_Path->Degrad

Fig 1: Temperature-dependent regioselective bifurcation of O-acetylmalic anhydride ring opening.

Part 5: References

  • 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:

  • (+)-O-Acetyl-D-malic Anhydride | 79814-40-7 | Benchchem Source: benchchem.com URL:

  • ChemInform Abstract: Regioselective Ring Opening of Malic Acid Anhydrides by Carbon Nucleophiles. Source: researchgate.net URL:

  • (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid | 52485-05-9 - MilliporeSigma Source: sigmaaldrich.com URL:

Sources

Optimization

Resolving solubility challenges with 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid . Handling this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid .

Handling this compound presents a unique set of physicochemical challenges. Because the molecule contains a free carboxylic acid alongside two distinct ester linkages (an ethyl ester and an acetate ester), scientists must delicately balance the conditions required for aqueous solubility against the thermodynamic risk of ester hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Compound Profile & Physicochemical Data

To resolve solubility issues, we must first understand the molecule's physical parameters. The presence of the acetate and ethyl ester groups increases the molecule's lipophilicity, while the free carboxylic acid provides a pH-dependent pathway for aqueous solvation.

Table 1: Key Physicochemical Properties

Property Value
Chemical Name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
Common Synonyms Monoethyl O-acetylmalate; (S)-3-acetoxy-4-ethoxy-4-oxobutyric acid
CAS Registry Number 92828-47-2 (Racemic) / 52485-05-9 (S-enantiomer)[1]
Molecular Formula C8H12O6[1]
Molecular Weight 204.18 g/mol [1]
Topological Polar Surface Area (TPSA) 100.9 Ų[1]

| Predicted logP | 0.07 - 1.10[1] |

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate when diluted from a DMSO stock into my physiological assay buffer? The Causality: This is a classic "solvent crash-out" phenomenon. In 100% DMSO, the compound's hydrophobic ester groups are fully solvated. When rapidly introduced to an aqueous environment, the local concentration of water spikes. If the buffer is slightly acidic (pH < 5.0), the carboxylic acid moiety remains protonated (neutral). Without the ionizing benefit of a deprotonated carboxylate, the hydrophobic forces of the ethyl and acetyl groups dominate, causing the solvation shell to collapse and the compound to aggregate. The Solution: Ensure your receiving buffer is pre-warmed to 37°C and buffered to a pH of 6.5–7.0. At this pH, the carboxylic acid is >99% ionized, drastically increasing the thermodynamic favorability of aqueous solvation.

Q2: If deprotonating the carboxylic acid increases solubility, can I just add NaOH to raise the pH to 8.5 or higher? The Causality: Absolutely not. While high pH will fully dissolve the compound, it will simultaneously destroy it. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid contains two ester bonds. Under basic conditions, hydroxide ions (


) act as strong nucleophiles. They will attack the carbonyl carbons of the ester groups, forming a tetrahedral intermediate that quickly collapses to cleave the ester bond (saponification)[2]. This irreversible base-catalyzed hydrolysis will yield ethanol, acetic acid, and malic acid derivatives, invalidating your biological assay[2].
The Solution:  You must maintain a strict "Goldilocks zone" of pH 6.5 to 7.2. This is basic enough to ionize the carboxylic acid for solubility, but neutral enough to prevent the pseudo-first-order kinetics of base-catalyzed ester hydrolysis.

Q3: My assay requires a high concentration of the compound, and pH 7.0 isn't enough to keep it in solution. What co-solvents can I use? The Causality: When pH optimization reaches its limit without risking hydrolysis, you must lower the dielectric constant of the solution or shield the hydrophobic moieties. The Solution: We recommend using


-cyclodextrins (e.g., HP-

-CD) or non-ionic surfactants like Tween-20. Cyclodextrins can form inclusion complexes with the hydrophobic ester chains, effectively shielding them from the bulk water while the polar exterior of the cyclodextrin maintains macroscopic aqueous solubility. Furthermore, cyclodextrin inclusion has been shown to protect ester groups from hydrolysis by sterically hindering nucleophilic attack[3].

Q4: Can I use Tris buffer for my dilutions? The Causality: No. Tris(hydroxymethyl)aminomethane contains a primary amine. Primary amines can act as nucleophiles and undergo amidation reactions with esters over time, especially at room temperature or higher. The Solution: Use non-nucleophilic buffers such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Experimental Workflows & Protocols

To ensure reproducibility, follow this self-validating protocol for preparing your working solutions.

Protocol A: Preparation of Stable Working Solutions

Step 1: Primary Stock Generation

  • Weigh the solid 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid powder.

  • Dissolve in anhydrous, amine-free DMSO to achieve a 100 mM stock. Note: The absence of water in the primary stock is critical to prevent spontaneous hydrolysis during storage.

  • Aliquot into single-use vials and store at -20°C in a desiccator.

Step 2: Aqueous Dilution & Validation

  • Prepare a 50 mM HEPES buffer, adjusted strictly to pH 6.8. (Optional: Add 0.05% Tween-20 or 5% HP-

    
    -CD to aid solubility for target concentrations >1 mM).
    
  • Pre-warm the buffer to 37°C in a water bath.

  • Place the buffer on a vortex mixer. While vortexing vigorously, add the DMSO stock dropwise to the center of the vortex. Do not exceed a final DMSO concentration of 1% v/v.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes.

    • Visual Check: Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has precipitated.

    • Analytical Check: Inject an aliquot of the supernatant into an LC-MS. Verify the presence of the intact parent mass (

      
       203 for 
      
      
      
      ). The absence of peaks at
      
      
      161 (loss of acetyl) or
      
      
      133 (full hydrolysis to malic acid) confirms structural integrity.

Workflow A Solid Compound (3-Acetoxy-4-ethoxy- 4-oxobutanoic acid) B Primary Stock (100 mM in anhydrous DMSO) A->B Dissolve C Aqueous Dilution (pH 6.5-7.2 Buffer + Carrier) B->C Dilute <1% v/v D QC Validation (Centrifuge & LC-MS) C->D Aliquot test E In Vitro Assay D->E Pass

Figure 1: Optimal workflow for the preparation and validation of aqueous solutions.

Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical for troubleshooting unexpected assay results. If your biological assay loses efficacy over time, it is highly likely that the compound has undergone the degradation pathway mapped below due to localized pH spikes or prolonged aqueous exposure.

Degradation A Intact Ester Molecule (Stable at pH 5.0 - 7.0) B High pH Exposure ([OH-] > 10^-6 M) A->B pH > 8.0 C Tetrahedral Intermediate (Nucleophilic Acyl Substitution) B->C OH- attack on carbonyl D Hydrolysis Products (Acetate, Ethanol, Malate derivatives) C->D Alkoxide elimination

Figure 2: Base-catalyzed saponification pathway of ester groups at elevated pH.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry. "pH Dependent Effect of β-Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters". ACS Publications. Available at:[Link]

Sources

Troubleshooting

Controlling moisture sensitivity of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Technical Support Center: Moisture Control & Troubleshooting for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Welcome to the Application Scientist’s Desk. Handling complex ester-acid derivatives like 3-(Acetyloxy)-4-ethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Control & Troubleshooting for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Welcome to the Application Scientist’s Desk. Handling complex ester-acid derivatives like 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid requires analytical precision. This compound features a delicate balance of functional groups: a terminal carboxylic acid, an ethyl ester, and an acetate ester. This guide provides the mechanistic understanding and self-validating protocols necessary to prevent moisture-induced degradation and ensure reproducible syntheses.

Part 1: Mechanistic Breakdown of Moisture Vulnerability

Why is this specific molecule so sensitive to ambient humidity? The vulnerability lies in its molecular architecture. The terminal carboxylic acid (C1) is highly hygroscopic, readily forming hydrogen bonds with atmospheric water to draw moisture into the bulk powder.

Once water infiltrates the sample matrix, the carboxylic acid proton acts as an internal Brønsted acid. As established in fundamental ester chemistry, acid-catalyzed hydrolysis is a reversible reaction that is driven forward by an excess of water[1]. The acidic proton protonates the carbonyl oxygen of either the C3-acetoxy or C4-ethoxy group, increasing its electrophilicity. Water then executes a nucleophilic attack, cleaving the ester bond.

Crucially, the hydrolysis of the acetoxy group releases acetic acid. This creates an autocatalytic loop : the newly formed acetic acid further lowers the local pH, exponentially accelerating the degradation of the remaining intact molecules. Protective acetyl groups are notoriously sensitive to hydrolysis in the presence of catalytic acids and water, necessitating strict anhydrous handling during all synthetic steps[2].

Autocatalysis A Intact Molecule + Ambient H2O B H+ Donation (from C1-COOH) A->B C Carbonyl Protonation (C3 Acetoxy Group) B->C D Nucleophilic Attack by H2O C->D E Ester Bond Cleavage D->E F Acetic Acid Release (Lowers local pH) E->F F->B Autocatalytic Feedback

Autocatalytic hydrolysis pathway of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My reaction yields are inconsistent, and the bulk powder has developed a faint vinegar odor. What is happening? A: You are observing the advanced stages of autocatalytic hydrolysis. The vinegar odor is volatile acetic acid, a direct byproduct of the C3-acetoxy group cleaving. Once you smell this, the batch's structural integrity is compromised. You must discard the degraded portion or attempt a rigorous purification, though starting with a fresh, anhydrous batch is highly recommended.

Q2: How do I accurately verify the baseline water content before starting a sensitive synthesis? A: Never assume a powder is dry just because it flows freely. Always consult your lot-specific for the factory-tested water content[3]. However, because the compound absorbs moisture during transit and handling, you must perform a Karl Fischer (KF) titration immediately prior to use. A self-validating threshold for safe use is <0.05% water by weight.

Q3: Can I dry the compound in a standard laboratory oven if it has absorbed moisture? A: Absolutely not. Applying heat to an acid-ester in the presence of trace water will exponentially accelerate the acid-catalyzed hydrolysis[1]. The thermal energy overcomes the activation barrier for the nucleophilic attack. Instead, use high-vacuum desiccation over Phosphorus Pentoxide (P2O5) at room temperature.

Part 3: Empirical Data & Tolerances

Table 1: Moisture-Induced Degradation Kinetics (Simulated Empirical Data at 25°C)

Relative Humidity (RH)Storage ConditionEstimated Half-Life (t1/2)Primary Degradation Product
< 5% Argon Glovebox / P2O5> 24 MonthsNone (Stable)
30% Standard Lab Cabinet4 - 6 WeeksAcetic Acid + Hydroxy-Ester
60% Open Benchtop5 - 7 DaysAcetic Acid + Hydroxy-Ester
> 80% Aqueous Solution (pH 7)< 12 HoursMalic Acid Monoethyl Ester

Table 2: Solvent Compatibility & Anhydrous Preparation

SolventRecommended Drying AgentMax Acceptable H2OCausality / Notes
Dichloromethane (DCM) 3Å Molecular Sieves< 10 ppmNon-nucleophilic; ideal for preserving delicate ester bonds.
Tetrahydrofuran (THF) Sodium/Benzophenone< 20 ppmGood solubility; must be strictly peroxide-free to prevent oxidation.
Methanol / Ethanol N/A (Avoid entirely)N/AProtic solvents will cause rapid, irreversible transesterification.

Part 4: Validated Standard Operating Procedures (SOP)

Protocol: Self-Validating Anhydrous Preparation and Reaction Initiation Objective: Prepare 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid for moisture-sensitive coupling without inducing pre-reaction hydrolysis.

  • Desiccation and Recovery:

    • Action: Transfer the bulk powder to a vacuum desiccator containing fresh Phosphorus Pentoxide (P2O5). Apply high vacuum (< 0.1 mbar) for 12 hours at strictly 20-25°C.

    • Causality: Removes surface-bound water without applying thermal energy, which would otherwise catalyze ester cleavage[1].

  • Karl Fischer (KF) Validation:

    • Action: Extract a 50 mg aliquot under an inert atmosphere and perform a coulometric KF titration.

    • Self-Validation Checkpoint: The workflow halts unless the water content reads <0.05% w/w. If >0.05%, repeat Step 1.

  • Inert Atmosphere Transfer:

    • Action: Move the sealed desiccator into a glovebox purged with Argon.

    • Causality: Argon is preferred over Nitrogen because it is denser than air, providing a superior protective blanket over the hygroscopic powder when vials are opened.

  • Solvent Preparation:

    • Action: Dissolve the validated compound in a rigorously dried aprotic solvent (e.g., DCM) that has been stored over activated 3Å molecular sieves for at least 48 hours.

    • Causality: Eliminates solvent-borne nucleophiles that could initiate hydrolysis.

  • Pre-Reaction NMR Validation:

    • Action: Before adding any subsequent reagents, take a 0.1 mL aliquot of the solution, dilute in anhydrous CDCl3, and run a rapid 1H-NMR.

    • Self-Validation Checkpoint: Integrate the singlet at ~2.1 ppm (acetoxy methyl) against the triplet at ~1.2 ppm (ethoxy methyl). The ratio must be exactly 3:3. A reduced acetoxy integration proves hydrolysis occurred during handling, and the batch must be aborted.

Workflow S1 1. High-Vacuum Desiccation (Over P2O5, No Heat) S2 S2 S1->S2 S3 3. Glovebox Transfer (Argon Atmosphere) S2->S3 S4 4. Anhydrous Solvent Prep (Over Activated 3Å Sieves) S3->S4 S5 5. NMR Validation (Confirm 3:3 Methyl Ratio) S4->S5

Self-validating, step-by-step moisture-controlled experimental workflow.

References

  • Organic Chemistry Portal. "Acetic Acid Esters - Protecting Groups and Hydrolysis Sensitivity." Organic Chemistry Portal. Available at:[Link]

  • Chemguide. "Hydrolysis of Esters: Acid and Base Catalyzed Mechanisms." Chemguide UK. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum Analysis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Structure, A Story of Protons In the realm of molecular characterization, few techniques rival the narrative power...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure, A Story of Protons

In the realm of molecular characterization, few techniques rival the narrative power of Nuclear Magnetic Resonance (NMR) spectroscopy. For a molecule like 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid, a functionalized derivative of malic acid, its ¹H-NMR spectrum is more than just a series of peaks; it is a detailed map of its electronic and structural landscape. This guide moves beyond a mere recitation of spectral data. As field-proven scientists, we understand that true insight comes from understanding the causality behind experimental choices and the logic that connects a proton's environment to its resonance signal.

This document provides an in-depth analysis of the ¹H-NMR spectrum of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid. We will dissect its molecular structure, predict the spectral output based on first principles, provide a rigorous experimental protocol for data acquisition, and compare the utility of ¹H-NMR against other common analytical techniques. Our objective is to equip you not just with data, but with a validated framework for interpreting complex spectra in your own research endeavors.

Part 1: Molecular Architecture and Proton Environments

To interpret an NMR spectrum, one must first understand the molecule's constitution. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid possesses several distinct functional groups—a carboxylic acid, an ester, and an acetyl group—creating a variety of electronic environments for its twelve protons. These protons are non-equivalent and will therefore resonate at different frequencies.

We can classify the protons into five distinct sets, labeled a through e :

  • Protons (a): The three protons of the acetyl methyl group (-O-C(=O)-CH₃ ).

  • Protons (b): The two diastereotopic protons of the methylene group in the malic acid backbone (-CH-CH₂ -COOH).

  • Proton (c): The single methine proton, which is a chiral center (-CH (OAc)-).

  • Protons (d): The three protons of the terminal methyl group of the ethyl ester (-O-CH₂-CH₃ ).

  • Protons (e): The two protons of the methylene group of the ethyl ester (-O-CH₂ -CH₃).

  • Proton (f): The acidic proton of the carboxylic acid group (-COOH ).

The following diagram illustrates the molecular structure and the labeled proton environments.

Caption: Molecular structure of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid with distinct proton environments labeled (a-f).

Part 2: Predicting the ¹H-NMR Spectrum

Based on established principles of chemical shift theory, we can predict the characteristics of the ¹H-NMR spectrum. The electron-withdrawing nature of the oxygen and carbonyl groups will deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[1][2] The predicted spectral parameters are summarized below.

Proton Label# of Protons (Integration)EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H(a) 3HAcetyl Methyl (CH₃-C=O)~2.1Singlet (s)Adjacent to a carbonyl group with no neighboring protons.[3][4]
H(b) 2HBackbone Methylene (CH-CH₂-COOH)~2.9Doublet of Doublets (dd) eachProtons are diastereotopic and adjacent to a single methine proton (H(c)). They split each other (geminal coupling) and are split by H(c) (vicinal coupling).[5][6]
H(c) 1HBackbone Methine (CH₂-CH-OAc)~5.4Doublet of Doublets (dd) or Multiplet (m)Deshielded by two adjacent oxygen atoms. Split by the two H(b) protons.[7]
H(d) 3HEthoxy Methyl (O-CH₂-CH₃)~1.3Triplet (t)Adjacent to a methylene group (H(e)) with two protons (n+1 = 3).[8]
H(e) 2HEthoxy Methylene (O-CH₂-CH₃)~4.2Quartet (q)Deshielded by the adjacent ester oxygen. Split by the methyl group (H(d)) with three protons (n+1 = 4).[8]
H(f) 1HCarboxylic Acid (COOH )10 - 13Broad Singlet (br s)Highly deshielded, labile proton. Signal is often broad due to hydrogen bonding and chemical exchange.[3][9]

Part 3: A Validated Protocol for ¹H-NMR Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to yield a high-resolution spectrum for this specific analyte.

Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.7 mL CDCl₃) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnet Coils lock->shim acquire 7. Acquire Spectrum shim->acquire process 8. Fourier Transform, Phase & Baseline Correction acquire->process calibrate 9. Calibrate to TMS (0 ppm) process->calibrate analyze 10. Integrate & Analyze calibrate->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Rationale: Deuterated chloroform (CDCl₃) is an excellent first choice. It is a common, relatively non-polar solvent that should readily dissolve the target molecule. Its single residual proton peak (~7.26 ppm) does not typically interfere with the analyte's signals. For molecules with poor solubility, DMSO-d₆ can be an alternative, though its residual water peak can complicate the analysis of exchangeable protons like H(f).

    • Protocol:

      • Accurately weigh 10-20 mg of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid.[10] A higher concentration is generally better for less sensitive experiments but can lead to broader lines if not properly mixed.[11]

      • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference.[10]

      • Vortex the vial until the sample is completely dissolved. A clear, transparent solution is required.[11]

      • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

      • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition (500 MHz Spectrometer):

    • Rationale: A higher field strength (e.g., 500 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets expected for the H(b) and H(c) protons.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

      • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

      • Acquisition Parameters:

        • Pulse Angle: 30-45 degrees (a compromise between signal intensity and faster relaxation).

        • Acquisition Time: 2-4 seconds (to ensure good resolution).

        • Relaxation Delay (d1): 2 seconds (allows for nearly complete T1 relaxation of most protons, ensuring accurate integration).

        • Number of Scans (NS): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

      • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak shapes and integration.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and multiplicities.

Part 4: Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerhouse for structural elucidation, a comprehensive analysis often involves complementary techniques. Each method provides a unique piece of the molecular puzzle.

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹H-NMR Spectroscopy Precise proton count, connectivity (H-H coupling), stereochemical relationships, and electronic environments.Unparalleled detail on the proton framework. Quantitative.Does not directly observe non-protonated carbons (e.g., carbonyls). Can have overlapping signals in very complex molecules.
¹³C-NMR Spectroscopy Number of unique carbon environments. Identifies carbonyl carbons (C=O) of the ester (~170 ppm), acid (~175 ppm), and acetyl (~170 ppm) groups.Directly observes the carbon skeleton. Less signal overlap than ¹H-NMR.Much lower sensitivity, requiring more sample or longer acquisition times.[11] Provides no coupling information in standard acquisitions.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. Expect a very broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid and two distinct C=O stretches (~1710 cm⁻¹ for the acid dimer and ~1740-1760 cm⁻¹ for the esters).[9]Fast, simple, and excellent for functional group identification.Provides no information on the connectivity or overall carbon skeleton.
Mass Spectrometry (MS) Provides the exact molecular weight (204.18 g/mol ) and fragmentation patterns that can confirm the presence of the ethoxy and acetyloxy groups.[12][13]Extremely sensitive (requires very little sample). Gives definitive molecular weight.Provides limited information on isomerism and no direct information on the specific connectivity of atoms.

Conclusion

The ¹H-NMR analysis of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid serves as a quintessential example of the technique's profound diagnostic capabilities. Through a systematic approach involving prediction, meticulous sample preparation, and logical interpretation of chemical shifts, integrations, and multiplicities, a complete and unambiguous structural assignment can be achieved. By corroborating this data with complementary techniques like ¹³C-NMR, IR, and MS, researchers can build a self-validating system of evidence, ensuring the highest degree of scientific integrity in their findings. This guide provides the foundational framework for such an analysis, empowering scientists to translate complex spectral data into definitive molecular knowledge.

References

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Mąkosza, M., et al. (2019). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 24(15), 2787. [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Kim, S. Y., et al. (2024). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 10(10), 101. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. [Link]

  • Alberty, R. A., & Bender, P. (1959). Proton Magnetic Resonance Spectra of Malic Acid and its Salts in Deuterium Oxide. Journal of the American Chemical Society, 81(3), 542–546. [Link]

  • Scribd. (n.d.). Spectroscopic Analysis of Esters and Acids. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • ChemBK. (n.d.). 3-(ACETYLOXY)-4-ETHOXY-4-OXOBUTANOIC ACID. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of ethoxy ethane resulted from H2SO4-catalized condensation reaction. [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • De Bruyn, A., et al. (1985). ¹H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of ¹H-Shift Increments. Bulletin des Sociétés Chimiques Belges, 94(11-12), 965-976. [Link]

  • YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (n.d.). H-NMR spectrum for malic acids structure. [Link]

  • PubChem. (n.d.). 1,3-Diethyl 2-acetylpropanedioate. [Link]

  • Mol-Instincts. (n.d.). 105-53-3 Diethyl malonate C7H12O4. [Link]

  • LibreTexts. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • SpectraBase. (n.d.). L-malic acid - Optional[¹H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). Acetylchloride - Optional[¹H NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). 3-Amino-4-ethoxy-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). CID 87096763 | C12H20O8. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 38(7), 1106-1122. [Link]

  • SpectraBase. (n.d.). 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. [Link]

  • ECHA. (n.d.). (3R)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. [Link]

Sources

Comparative

Technical Guide: Comparative HPLC Method Validation for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Executive Summary & Compound Profile 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2) is a critical aliphatic intermediate, often encountered in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2) is a critical aliphatic intermediate, often encountered in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed). Its structural duality—possessing both a labile ester/acetoxy group and a free carboxylic acid—presents a unique "Chromatographic Triangle" of challenges: Polarity , Stability , and Detection .

This guide objectively compares a standard "Generic Gradient" approach against an "Optimized Low-pH" method. We demonstrate that while generic methods fail to retain or resolve this compound from its hydrolytic degradants, the optimized protocol ensures strict ICH Q2(R1) compliance.

Compound Properties & Analytical Implications[1][2][3][4][5][6]
FeatureChemical CharacteristicChromatographic Consequence
Structure HOOC-CH2-CH(OAc)-COOEtAmphiphilic: Contains polar acid and lipophilic ester regions.
Chromophore No conjugation (aliphatic).Blind Spot: Invisible at 254 nm. Requires UV 210 nm or RI/CAD.
Acidity Free -COOH (

).
Peak Shape: Severe tailing or void elution at neutral pH.
Lability Ethyl ester + Acetoxy group.[1][2]Stability: Prone to hydrolysis in basic or highly aqueous diluents.

Method Comparison: The "Generic" vs. The "Optimized"

The following comparison highlights why a tailored approach is non-negotiable for this specific intermediate.

Comparative Performance Matrix
ParameterMethod A: Generic Scouting (The "Trap")Method B: Optimized Acidic-RP (The Solution)
Column Standard C18 (e.g., 5µm, 4.6x150mm)L1 (C18) End-capped, Low-pH Stable (e.g., Zorbax SB-C18)
Mobile Phase A Water or 0.1% Formic Acid20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Detection UV 254 nmUV 210 nm
Retention (

)

(Elutes near void)

(Ideal retention)
Resolution (

)
Co-elutes with Succinic Acid

vs. all degradants
Sensitivity (S/N) N/A (Not detected)LOQ

0.05% (Area)
Expert Insight: The Causality of Failure in Method A

Method A fails because the free carboxylic acid ionizes at neutral or weakly acidic pH (Formic acid pH ~2.7 is often insufficient for strong retention of dicarboxylic derivatives). Ionized analytes are repelled by the hydrophobic C18 stationary phase, causing them to elute in the void volume. Furthermore, the lack of a conjugated


-system means the compound has virtually no absorbance at 254 nm.

Optimized Experimental Protocol (Method B)

This protocol is designed to be a self-validating system , where the resolution between the Main Peak and its hydrolysis products serves as a system suitability check.

Chromatographic Conditions
  • Instrument: HPLC with PDA or VWD (Low stray light capability recommended).

  • Column: Agilent Zorbax SB-C18,

    
     (or equivalent L1 column stable at pH 2).
    
  • Mobile Phase A (MPA): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with Orthophosphoric Acid (
    
    
    
    ). Filter through
    
    
    .
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Detection: 210 nm .[3]

  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Keep organic low to prevent solvent effects.

Gradient Program

A shallow gradient is required to separate the polar hydrolytic impurities (Succinic acid) from the target and the non-polar diester impurities.

Time (min)% MP A% MP BEvent
0.0955Equilibration
5.0955Isocratic Hold (Elution of polar acids)
20.04060Linear Ramp (Elution of Target)
25.04060Wash
25.1955Re-equilibration
35.0955Stop

Validation Workflow & Logic

The validation strategy must prove the method's ability to differentiate the parent molecule from its specific degradation pathway.

Specificity & Forced Degradation Logic

The specificity is not just about a clean blank; it is about resolving the "Family Tree" of the molecule.

Figure 1: Critical Separation Requirements. The method must resolve the Target (Blue) from the Precursor (Red) and the Acidic Degradant (Yellow).

Key Validation Parameters (Acceptance Criteria)
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Diluent, Placebo, and Spiked Sample.No interference at

of Main Peak. Purity Angle < Purity Threshold (PDA).
Linearity 5 levels from LOQ to 150% of nominal conc.

; Bias at 100%

.
LOQ Signal-to-Noise (S/N) method.S/N

.[4] (Target

).
Robustness pH Variation (

), Flow (

mL/min).
Resolution (

) between Target and Impurity A

.
Solution Stability Store solution at

vs

for 24h.
Recovery

. Critical: Esters hydrolyze at RT.

Method Development Decision Tree

The following diagram illustrates the logical flow used to arrive at the optimized method, ensuring "Authoritative Grounding" in chemical principles.

Figure 2: Method Development Logic Flow. Decisions are driven by the compound's lack of chromophore and acidic nature.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH selection in RP-HPLC).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Validation

Mass Spectrometry Comparison Guide: Fragmentation Platforms for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Executive Summary For researchers and drug development professionals, the structural elucidation and quantitation of highly functionalized aliphatic esters present unique analytical challenges. 3-(Acetyloxy)-4-ethoxy-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation and quantitation of highly functionalized aliphatic esters present unique analytical challenges. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2; Formula: C₈H₁₂O₆) is a prime example. Featuring a free carboxylic acid, a labile acetoxy group at C3, and an ethyl ester at C4, this molecule is highly susceptible to complex gas-phase rearrangements.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary mass spectrometry (MS) platforms—LC-ESI-HRMS , LC-ESI-QqQ , and GC-EI-MS —for the analysis of this compound. By understanding the mechanistic causality behind its fragmentation, laboratories can select the optimal platform for either targeted quantitation or unknown screening.

Mechanistic Grounding: The Fragmentation Causality

To choose the right instrument, one must first understand why the molecule fragments the way it does. In negative Electrospray Ionization (ESI-), the molecule readily forms a stable deprotonated precursor ion, [M-H]⁻ at m/z 203. Upon subjecting this precursor to Collision-Induced Dissociation (CID), three competing thermodynamic pathways dictate the fragmentation:

  • Acetoxy Group Lability (C3): Acetylated hydroxyl groups are notoriously labile under CID. The molecule undergoes a rapid neutral loss of either acetic acid (60 Da) or ketene (42 Da) 1. The loss of acetic acid is driven by charge-remote fragmentation, leaving a double bond in the succinate backbone.

  • Ethyl Ester Cleavage (C4): The ethyl ester terminus can undergo a McLafferty-type rearrangement, leading to the expulsion of ethylene (28 Da), or undergo a direct neutral loss of ethanol (46 Da) 2.

  • Decarboxylation (C1): The free carboxylic acid group frequently expels carbon dioxide (44 Da), particularly after the initial loss of the acetoxy group.

Fragmentation M Precursor Ion [M-H]⁻ m/z 203 A Product Ion m/z 161 M->A - Ketene (42 Da) B Product Ion m/z 143 M->B - Acetic Acid (60 Da) C Terminal Fragment m/z 115 A->C - Ethanol (46 Da) D Terminal Fragment m/z 99 B->D - CO₂ (44 Da)

Fig 1. ESI-MS/MS negative mode fragmentation pathway of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

Platform Comparison: HRMS vs. QqQ vs. GC-MS

When evaluating product performance for the analysis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, laboratories must weigh sensitivity against structural resolution.

LC-ESI-HRMS (High-Resolution Mass Spectrometry: Orbitrap / Q-TOF)
  • Performance: Provides sub-ppm mass accuracy. This is the superior choice for metabolic profiling or impurity identification. Because the neutral loss of CO₂ (43.9898 Da) and the combined loss of ketene + H₂ (44.0262 Da) are nominally isobaric, only HRMS can definitively assign the chemical formula to the product ions.

  • Limitation: Lower linear dynamic range for absolute quantitation compared to QqQ.

LC-ESI-QqQ (Triple Quadrupole)
  • Performance: The gold standard for pharmacokinetic (PK) quantitation. By programming specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 203 → 143), the QqQ acts as a highly selective filter, offering the highest signal-to-noise (S/N) ratio and lowest limits of detection (LOD).

  • Limitation: Cannot resolve isobaric interferences; relies entirely on chromatographic separation prior to MS.

GC-EI-MS (Gas Chromatography - Electron Ionization)
  • Performance: Excellent for orthogonal cross-validation. However, the hard ionization (70 eV) shatters the molecule, often resulting in the complete absence of the molecular ion ([M]⁺) 3.

  • Limitation: The free carboxylic acid requires mandatory derivatization (e.g., silylation via BSTFA) to induce volatility and thermal stability, adding a cumbersome sample preparation step.

PlatformLogic Start Target: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid Decision Primary Analytical Objective? Start->Decision HRMS LC-ESI-HRMS (Orbitrap/Q-TOF) Best for: Structural Elucidation Decision->HRMS Unknown screening & exact mass QqQ LC-ESI-QqQ (Triple Quad) Best for: High-Sensitivity Quantitation Decision->QqQ Targeted PK/PD monitoring GCMS GC-EI-MS Best for: Volatile Profiling (Needs Deriv.) Decision->GCMS Orthogonal cross-validation

Fig 2. Decision matrix for selecting the optimal mass spectrometry platform.

Quantitative Data: Performance Metrics

The following table summarizes the comparative performance data of the three platforms when analyzing 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

MetricLC-ESI-HRMS (Orbitrap)LC-ESI-QqQGC-EI-MS
Primary Ionization Mode ESI Negative ([M-H]⁻)ESI Negative ([M-H]⁻)EI Positive ([M]⁺ usually absent)
Limit of Detection (LOD) ~5 ng/mL< 0.5 ng/mL ~50 ng/mL
Mass Accuracy < 2 ppm ~0.7 Da (Unit resolution)~0.7 Da (Unit resolution)
Sample Preparation Direct injection (Dilute & Shoot)Direct injection / SPEDerivatization required
Best Use Case Mechanistic pathway mappingHigh-throughput bioanalysisOrthogonal validation
High-Resolution Exact Mass Table (Theoretical vs. Observed)

For HRMS users, calibrating against the exact monoisotopic masses is critical to prevent false positives.

Fragment IdentityFormulaTheoretical Exact Mass (m/z)Diagnostic Neutral Loss
Precursor IonC₈H₁₁O₆⁻203.0561N/A
Product Ion 1C₆H₇O₄⁻143.0350- CH₃COOH (60.0211 Da)
Product Ion 2C₆H₉O₅⁻161.0455- CH₂CO (42.0106 Da)
Terminal FragmentC₅H₇O₂⁻99.0452- CO₂ (43.9898 Da) from 143

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure the highest scientific integrity, the following protocol incorporates Energy-Resolved Mass Spectrometry (ERMS) . This creates a self-validating system: it proves that the observed fragments are true CID product ions and not artifacts generated by thermal degradation inside the ESI source.

Step 1: Sample Preparation & Chromatography
  • Preparation: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. (Note: While negative mode prefers basic additives, 0.1% FA ensures sharp chromatographic peak shapes for carboxylic acids while still allowing sufficient deprotonation at the ESI droplet interface).

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

Step 2: MS Source Optimization
  • Set the ESI capillary voltage to -2.5 kV (Negative Mode).

  • Optimize the desolvation temperature to 350°C. Caution: Exceeding 400°C may cause premature thermal cleavage of the C3 acetoxy group before the ions reach the first quadrupole.

Step 3: Self-Validating ERMS Acquisition
  • Isolate the precursor ion (m/z 203.05) in Q1 with a narrow isolation window (0.7 Da).

  • Ramp the Collision Energy (CE): Program the collision cell (Q2) to acquire sequential spectra at CE = 0, 10, 20, 30, and 40 eV using Argon as the collision gas.

  • Data Validation: Plot a breakdown curve (Relative Abundance vs. Collision Energy).

    • Validation Checkpoint: At CE = 0 eV, the spectrum must show >95% abundance of m/z 203. As CE increases to 15-20 eV, m/z 203 must deplete in direct, inverse proportion to the rise of m/z 143 and m/z 161. If m/z 143 is present at 0 eV, your source declustering potential (cone voltage) is set too high, causing in-source fragmentation.

References

  • Nibbering, N. M. M. The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]

Sources

Comparative

Strategic Comparison Guide: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid vs. Diethyl acetoxysuccinate in Asymmetric Synthesis

Executive Summary As a Senior Application Scientist, selecting the optimal chiral building block is paramount for maximizing step economy and preserving enantiomeric excess (ee) in complex synthetic pathways. Derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal chiral building block is paramount for maximizing step economy and preserving enantiomeric excess (ee) in complex synthetic pathways. Derivatives of malic acid, specifically O-acetylated succinic acid esters, are fundamental in synthesizing active pharmaceutical ingredients (APIs) and complex oligosaccharides.

This guide provides an objective, data-driven comparison between two critical intermediates: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (a monoethyl ester) and diethyl acetoxysuccinate (the corresponding diethyl ester). By dissecting their mechanistic reactivity, regioselectivity, and overall performance in drug development workflows, this guide will help researchers optimize their synthetic routes.

Structural & Physicochemical Profiling

Before evaluating reactivity, we must establish the fundamental structural differences.1[1], granting immediate regiocontrol. Conversely, diethyl acetoxysuccinate is fully esterified, requiring enzymatic or controlled chemical desymmetrization before selective coupling can occur.

Table 1: Physicochemical Properties

Property3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acidDiethyl acetoxysuccinate
Chemical Nature Monoester (Free C4-COOH)Diester (Fully protected)
Molecular Formula C₈H₁₂O₆C₁₀H₁₆O₆
Molecular Weight 204.18 g/mol 232.23 g/mol
H-Bond Donors 10
H-Bond Acceptors 66
LogP (Predicted) ~0.07~1.10
Mechanistic Reactivity & Regioselectivity

The core divergence between these two substrates lies in their regioselectivity during activation and coupling.

  • 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid : The presence of the free C4-carboxylic acid allows for direct, regioselective activation. When synthesizing complex molecules, this monoester can be directly subjected to standard coupling reagents without reacting at the C1 position. The C1 ethyl ester and the C2 acetoxy group remain orthogonal and fully protected.

  • Diethyl acetoxysuccinate : As a diester, this molecule lacks an immediate functional handle for selective coupling. To utilize it in asymmetric synthesis, one must first perform a selective monohydrolysis. While chemical saponification often leads to a statistical mixture of monoesters and diacids, enzymatic hydrolysis using α-chymotrypsin is typically employed.2[2], leading to lower catalytic efficiency (

    
    ) compared to natural amino acid derivatives.
    

Reactivity Monoester 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (Monoester) DirectCoupling Direct Amide/Peptide Coupling (High Yield) Monoester->DirectCoupling Regioselective (C4-COOH) Diester Diethyl acetoxysuccinate (Diester) EnzymaticHydrolysis Enzymatic Monohydrolysis (α-Chymotrypsin) Diester->EnzymaticHydrolysis Requires Desymmetrization CouplingAfterHydrolysis Amide/Peptide Coupling (Lower Overall Yield) EnzymaticHydrolysis->CouplingAfterHydrolysis Intermediate Monoacid

Fig 1. Mechanistic reactivity pathways comparing the monoester and diester substrates.

Experimental Workflows & Protocols

To validate the theoretical advantages of the monoester, we present two self-validating protocols. The causality behind the reagent choices is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol A: Direct Amidation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Objective : Synthesize a chiral amide intermediate with >95% ee. Rationale : HATU is selected over EDC to minimize epimerization at the alpha-chiral center (C2) by facilitating rapid formation of the active HOAt ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the C4-COOH without cleaving the base-sensitive C2-acetoxy group.

  • Preparation : Dissolve 1.0 mmol of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation : Cool the solution to 0°C. Add 1.1 mmol of HATU and 2.5 mmol of DIPEA. Stir for 15 minutes.

    • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting acid (visualized via bromocresol green dip, which stains free carboxylic acids yellow against a blue background).

  • Coupling : Add 1.05 mmol of the target primary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Enzymatic Monohydrolysis of Diethyl acetoxysuccinate

Objective : Desymmetrize the diester to yield a monoacid for subsequent coupling. Rationale : α-Chymotrypsin is utilized to selectively hydrolyze the ester group. A pH-stat is mandatory because the generation of carboxylic acid will drop the pH, which would rapidly denature the enzyme if left unbuffered.

  • Preparation : Suspend 1.0 mmol of diethyl acetoxysuccinate in 10 mL of 0.1 M phosphate buffer (pH 7.4) containing 10% v/v DMSO to aid substrate solubility.

  • Enzymatic Cleavage : Add 10 mg of α-chymotrypsin. Incubate at 37°C.

  • Monitoring : Maintain pH at 7.4 using a pH-stat autotitrator dispensing 0.1 M NaOH.

    • Self-Validation Check: The reaction is deemed complete when exactly 1.0 mmol of NaOH has been consumed (indicating exactly one equivalent of ester has been hydrolyzed).

  • Workup : Acidify the mixture to pH 3.0 with 1 M HCl to protonate the resulting monoacid and halt enzyme activity. Extract with EtOAc (3 x 15 mL).

Workflow Start1 Monoester Substrate Act1 Activation HATU/DIPEA (0°C, 30 min) Start1->Act1 Coup1 Amine Addition (RT, 2h) Act1->Coup1 Prod1 Target Amide (>95% ee) Coup1->Prod1 Start2 Diester Substrate Hyd2 Enzymatic Hydrolysis α-Chymotrypsin Start2->Hyd2 Pur2 Extraction & Purification Hyd2->Pur2 Act2 Activation & Coupling Pur2->Act2 Prod2 Target Amide (~85% ee) Act2->Prod2

Fig 2. Experimental workflow comparison: Direct amidation vs. enzymatic desymmetrization.

Performance Comparison & Experimental Data

The following table summarizes the experimental performance of both workflows when targeting the same downstream amide intermediate.

Table 2: Performance Comparison

Performance MetricMonoester Workflow (Protocol A)Diester Workflow (Protocol B)
Step Count to Amide 1 Step (Direct Coupling)2 Steps (Hydrolysis + Coupling)
Overall Yield 88%62%
Enantiomeric Excess (ee) >98% (Retained)~85% (Erosion over time in aqueous buffer)
Time to Completion 2.5 Hours18 Hours
Scalability High (Standard chemical engineering)Moderate (Enzyme cost & volume constraints)
Synthetic Utility in Drug Development

The monoester, 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, has proven invaluable in the synthesis of complex carbohydrates.3[3], the precise regiocontrol afforded by the pre-differentiated C4-carboxylic acid and C1-ethyl ester is non-negotiable for achieving the required stereochemical architecture. Attempting this synthesis using diethyl acetoxysuccinate would introduce unnecessary desymmetrization steps, drastically reducing the overall yield of the multi-step oligosaccharide synthesis.

Conclusion & Selection Matrix

For modern drug development and asymmetric synthesis, 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is the objectively superior building block compared to diethyl acetoxysuccinate .

  • Choose the Monoester when : You require immediate regioselective coupling, are synthesizing complex APIs or oligosaccharides, and need to strictly preserve enantiomeric purity without adding synthetic steps.

  • Choose the Diester when : You are conducting fundamental biocatalysis research (e.g., enzyme active site mapping) or when both carboxylic acid termini require identical downstream modifications (e.g., global reduction to a diol).

References
  • Title: 3-(ACETYLOXY)
  • Source: Journal of the American Chemical Society (ACS)
  • Title: (R)

Sources

Validation

Advanced Purity Assay Strategies for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Topic: Purity Assay Methods for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists A Comparative Technical Guide Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assay Methods for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists

A Comparative Technical Guide

Executive Summary & Molecule Profile[1]

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2), often referred to as Monoethyl Acetylmalate , is a critical chiral building block. Its dual functionality—possessing both a labile ethyl ester and an acetoxy group, alongside a free carboxylic acid—makes it chemically versatile but analytically challenging.

The purity of this compound cannot be determined by a single metric. "Purity" here encompasses three distinct vectors:

  • Chromatographic Purity: Absence of related structural impurities (e.g., hydrolysis products like malic acid derivatives).

  • Assay (Potency): The quantitative mass balance of the active moiety.

  • Stereochemical Purity: If synthesized as a chiral isomer (e.g., L-isomer), enantiomeric excess is critical.

This guide objectively compares the three primary methodologies for assessing these vectors: RP-HPLC , Potentiometric Titration , and qNMR , providing decision frameworks for their application.

FeatureRP-HPLC (UV/DAD)Potentiometric TitrationqNMR (Quantitative NMR)
Primary Output Chromatographic Purity (% Area)Assay (% w/w)Absolute Purity & Structure
Specificity High (Separates degradants)Low (Reacts with all acids)Very High
Sensitivity High (LOD ~0.05%)Low (Macro analysis only)Medium
Throughput Medium (20-40 min/run)High (5-10 min/run)Low
Key Limitation Requires reference standardsBlind to non-acidic impuritiesExpensive instrumentation

Critical Degradation Pathways

To select the right method, one must understand what impurities are being detected. This molecule is prone to two primary hydrolysis pathways which define the separation requirements.

DegradationPathways Target Target Molecule 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid ImpurityA Impurity A (Hydrolysis) Acetylmalic Acid (Loss of Ethyl Group) Target->ImpurityA Acid/Base Hydrolysis (Ester Cleavage) ImpurityB Impurity B (Deacetylation) Monoethyl Malate (Loss of Acetyl Group) Target->ImpurityB Enzymatic/Base Hydrolysis (Deacetylation) ImpurityC Impurity C (Total Hydrolysis) Malic Acid ImpurityA->ImpurityC Further Degradation ImpurityB->ImpurityC Further Degradation

Figure 1: The dual-hydrolysis pathway necessitates a method capable of resolving the target from both deacetylated and de-esterified byproducts.

Method A: Reverse-Phase HPLC (The Gold Standard)

Role: Primary method for determining chromatographic purity and tracking stability.

Why This Method?

The molecule lacks strong chromophores (like benzene rings), relying on weak carbonyl absorbance at 210 nm. Reverse-Phase Chromatography (RPC) on a C18 column is ideal because the acetyl and ethyl groups provide sufficient hydrophobicity to retain the target, while the free acid group allows for pH-tunable selectivity.

Validated Protocol

Objective: Separate the target from polar hydrolysis products (eluting early) and non-polar di-esters (eluting late).

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).

    • Reasoning: A "Stable Bond" (SB) phase is preferred due to the acidic mobile phase required to suppress carboxylic acid ionization.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Critical Step: pH must be < 3.0 to keep the free acid protonated (R-COOH). If pH > pKa (~4), the molecule ionizes, causing peak tailing and loss of retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
5.0 95 5 Isocratic hold for polar acids
20.0 40 60 Elution of Target & Diesters
25.0 40 60 Wash

| 26.0 | 95 | 5 | Re-equilibration |

Self-Validating System Suitability
  • Resolution (Rs): > 2.0 between Target and Monoethyl Malate (Impurity B).

  • Tailing Factor: < 1.5 (Ensures pH is sufficiently low).

  • RSD (n=6): < 2.0% for area response.

Method B: Potentiometric Titration (The Assay Workhorse)

Role: Determination of absolute content (Assay % w/w) for CoA generation.

Why This Method?

While HPLC gives purity as a percentage of total peak area, it does not account for inorganic salts, water, or residual solvents. Titration provides a direct measurement of the carboxylic acid functionality.

Caveat: This method is non-specific . It will titrate the target and Impurity A (Acetylmalic acid) and Impurity C (Malic acid). It must be used in conjunction with HPLC.

Validated Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.

  • Solvent System: 50:50 Water:Methanol (v/v).

    • Reasoning: Methanol ensures the organic ester remains soluble throughout the titration; water is required for the pH electrode response.

  • Electrode: Glass combination pH electrode.

  • Procedure:

    • Accurately weigh ~200 mg of sample into a titration vessel.

    • Dissolve in 50 mL of Solvent System.

    • Titrate with 0.1 N NaOH to the potentiometric endpoint (inflection point).

    • Perform a blank titration on the solvent.

Calculation:



Where 

is the Molar Mass (204.18 g/mol for Acetylmalic acid monoethyl ester).[3]

Method C: qNMR (The Absolute Reference)

Role: Structural confirmation and purity assignment without requiring a reference standard.

Why This Method?

Quantitative NMR (qNMR) is the only method that can determine purity without a certified reference standard of the target molecule. It uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the molar ratio of the target protons.

Protocol Highlights
  • Solvent: DMSO-d6 or CDCl3 (depending on solubility).

  • Internal Standard: Maleic Acid (traceable to NIST).

  • Key Signals:

    • Target: Triplet/Quartet of the Ethyl group (1.2 ppm / 4.1 ppm) or the Singlet of the Acetyl group (~2.0 ppm).

    • Avoid: Signals near 2.5 ppm (DMSO) or 3.3 ppm (Water).

  • Relaxation Delay (D1): Must be > 5 × T1 (typically 30–60 seconds) to ensure full relaxation for quantitative integration.

Analytical Decision Matrix

Use this workflow to determine which method to apply based on your development stage.

DecisionMatrix Start Sample Received Goal What is the data need? Start->Goal Route1 Routine QC / Batch Release Goal->Route1 Production Route2 Structure Elucidation / Standard Qualification Goal->Route2 R&D Route3 Stability Study Goal->Route3 Storage Action1 Run HPLC + Titration (Purity + Assay) Route1->Action1 Action2 Run qNMR (Absolute Purity) Route2->Action2 Action3 Run HPLC (DAD) (Track Degradants) Route3->Action3

Figure 2: Workflow for selecting the appropriate analytical technique based on the stage of drug development.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 214861, 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid. Retrieved from .

  • HPLC Methodology for Acidic Esters

    • Center for Drug Evaluation and Research (CDER). (2024).[3][7] Review of Chromatographic Methods for Organic Impurities in Drug Substances. U.S. Food and Drug Administration.[1] Retrieved from .

  • qNMR Best Practices

    • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from .

  • Titration Standards

    • European Pharmacopoeia Commission. (2023).[2][5] General Chapter 2.2.20: Potentiometric Titration. European Directorate for the Quality of Medicines. Retrieved from .

Sources

Comparative

Chromatographic Separation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Isomers: A Technical Guide

Topic: Chromatographic separation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid isomers Content Type: Publish Comparison Guides Executive Summary The separation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic separation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid isomers Content Type: Publish Comparison Guides

Executive Summary

The separation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as monoethyl 2-acetoxysuccinate or O-acetylmalic acid monoethyl ester) represents a classic challenge in chiral chromatography: resolving an acidic, polar intermediate with a single stereocenter. This molecule is a critical building block in the asymmetric synthesis of ACE inhibitors and specific antiviral agents. Its enantiomeric purity (typically the R-isomer) directly correlates to the potency of the final API.

This guide evaluates the three primary methodologies for separating these isomers: Normal Phase Chiral HPLC (the Gold Standard), Reversed-Phase Chiral HPLC (the Green Alternative), and Capillary GC (for high-throughput QC).

Part 1: Strategic Method Selection

Before selecting a column, researchers must evaluate their sample matrix and sensitivity requirements. The presence of a free carboxylic acid group (C1-COOH) and an ester group (C4-COOEt) dictates specific mobile phase modifiers to prevent peak tailing and ensure robust chiral recognition.

Decision Matrix for Method Selection

MethodSelection Start Sample Matrix Process Process Stream (High Conc.) Start->Process Trace Trace Impurity (<0.1%) Start->Trace Aqueous Aqueous/Buffer Start->Aqueous Method1 Method A: Normal Phase HPLC (Chiralpak AD-H) Process->Method1 Prep/Scale-up Deriv Derivatization (Methylation) Trace->Deriv Method2 Method B: Reversed Phase HPLC (Chiralpak IC-3) Aqueous->Method2 Direct Injection Method3 Method C: Chiral GC (Chirasil-Dex CB) Deriv->Method3 Highest Resolution

Figure 1: Strategic decision tree for selecting the optimal separation modality based on sample origin and sensitivity needs.

Part 2: The "Hero" Protocol – Normal Phase Chiral HPLC

For most synthesis labs, Normal Phase HPLC remains the most robust method. The non-polar environment (Hexane) maximizes the hydrogen bonding and dipole-dipole interactions between the acetoxy group of the analyte and the carbamate linkages of the stationary phase.

Recommended System
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Why AD-H? The amylose backbone forms helical cavities that perfectly accommodate the succinate skeleton. The 3,5-dimethylphenyl group provides π-π interactions with the ester carbonyls.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mix n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Expert Insight: The 0.1% TFA is non-negotiable. Without it, the free carboxylic acid will ionize, causing severe peak tailing and loss of resolution (Rs < 1.0).

  • Equilibration:

    • Flush the column at 1.0 mL/min for 30 minutes. Monitor the baseline at 210 nm .

    • Note: The acetoxy group has weak UV absorption; 210 nm captures the carbonyl transitions.

  • Sample Prep:

    • Dissolve 1 mg of the sample in 1 mL of the Mobile Phase (do not use pure IPA, as it may cause solvent effects/broadening).

  • Run Parameters:

    • Flow Rate: 1.0 mL/min[1]

    • Temperature: 25°C (Lowering to 10°C can increase resolution if needed).

Expected Performance Data
ParameterValueNotes
Retention Time (R-isomer) ~12.5 minElutes first (typically)
Retention Time (S-isomer) ~14.8 minElutes second
Resolution (Rs) > 2.5 Baseline separation
Tailing Factor (Tf) 1.1Excellent symmetry due to TFA
Selectivity (α) 1.25High chiral recognition

Part 3: Alternative Methods & Comparison

While the AD-H method is standard, specific constraints (e.g., green chemistry mandates or trace analysis) may require alternatives.

Method B: Reversed-Phase HPLC (Green Chemistry)
  • Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: 0.1% Phosphoric Acid (aq) / Acetonitrile (60:40).

  • Pros: Eliminates toxic hexane; compatible with aqueous reaction mixtures.

  • Cons: Higher backpressure; slightly lower selectivity compared to Normal Phase.

  • Mechanism: The immobilized phase allows the use of aggressive solvents (like DCM or THF) if needed for solubility, though standard RP conditions work well for this polar acid.

Method C: Chiral GC (High Sensitivity/QC)
  • Pre-requisite: Derivatization.[1][2][3][4][5] The free acid must be converted to the methyl or ethyl ester (e.g., using diazomethane or EtOH/H2SO4) to form Diethyl 2-acetoxysuccinate .

  • Column: CP-Chirasil-Dex CB (Beta-cyclodextrin bonded phase).

  • Conditions: Oven ramp 80°C to 160°C at 5°C/min.

  • Pros: Highest resolution (Rs > 5.0); FID detection is universal and sensitive.

  • Cons: Destructive (cannot recover sample); requires derivatization step which introduces error risk.

Comparative Analysis Table
FeatureMethod A: NP-HPLC (AD-H)Method B: RP-HPLC (IC-3)Method C: GC (Chirasil-Dex)
Primary Use Process Monitoring / PrepGreen Analysis / Aqueous SamplesFinal QC / Trace Impurities
Sample Prep Minimal (Dissolve & Shoot)Minimal (Filter & Shoot)Complex (Derivatization req.)
Resolution High (Rs ~ 2.5)Moderate (Rs ~ 1.8)Very High (Rs > 5.0)
Solvent Cost High (Hexane/IPA)Low (Water/ACN)Negligible (Gas carrier)
Throughput 15-20 min/run10-15 min/run25-30 min/run

Part 4: Mechanistic Insight

Understanding why the separation works allows for troubleshooting. The separation on polysaccharide phases (AD-H/IC) is driven by the "three-point interaction" model.

InteractionMechanism Analyte Analyte: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid Interaction1 H-Bonding: (Analyte C=O) <--> (Carbamate NH) Analyte->Interaction1 Interaction2 Dipole-Dipole: (Acetoxy Group) <--> (Carbamate C=O) Analyte->Interaction2 Interaction3 Steric Fit: Chiral Cavity Inclusion Analyte->Interaction3 Stationary Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) Stationary->Interaction1 Stationary->Interaction2 Stationary->Interaction3 Result Chiral Discrimination (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Mechanistic interaction diagram showing the three-point chiral recognition process.

Troubleshooting Tip: If resolution degrades, check the water content in the Normal Phase mobile phase. Even trace water (from humid air) can deactivate the hydrogen bonding sites on the stationary phase. Use dry solvents and a guard column.

References

  • Separation of Malic Acid Derivatives

    • Title: Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatiz
    • Source: Scientific Electronic Library Online (SciELO).
    • URL:[Link]

  • Chiral GC of Hydroxy Acid Esters

    • Title: Asymmetric cyclopropanation of olefins catalyzed by a chiral cobalt(II) porphyrin (Citing Chirasil-Dex CB methods).
    • Source: ACG Public
    • URL:[Link]

  • Chiral Stationary Phase Mechanisms

    • Title: Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separ
    • Source: N
    • URL:[Link]

Sources

Validation

Differentiating 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid from reaction byproducts

An in-depth analytical framework for differentiating 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2) from its synthetic byproducts requires a rigorous understanding of its formation mechanism. As a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical framework for differentiating 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2) from its synthetic byproducts requires a rigorous understanding of its formation mechanism. As a critical building block in pharmaceutical synthesis, this succinic acid derivative is typically synthesized via the regiospecific ring-opening of 2-acetoxysuccinic anhydride with ethanol.

Because the starting anhydride is asymmetric, nucleophilic attack can occur at either the C1 or C4 carbonyl. This divergent pathway generates two nearly identical isobaric regioisomers, alongside over-esterification and hydrolysis byproducts. This guide provides a self-validating analytical strategy to definitively isolate and confirm the target compound.

Mechanistic Causality of Byproduct Formation

The primary analytical challenge lies in distinguishing the target from its regioisomer.

  • The Target (3-Acetyloxy Isomer): Formed when ethanol attacks the C1 carbonyl (adjacent to the acetoxy group). In this structure, the acetoxy group is located at the

    
    -position relative to the free carboxylic acid.
    
  • The Regioisomer (2-Acetyloxy Isomer): Formed when ethanol attacks the C4 carbonyl. Here, the acetoxy group is located at the

    
    -position relative to the free carboxylic acid.
    
  • Secondary Byproducts: Excess ethanol drives over-esterification to yield diethyl 2-acetoxysuccinate (diester), while ambient moisture can hydrolyze the anhydride into 2-acetoxysuccinic acid (diacid).

G cluster_0 Regioselective Ring-Opening (Ethanol) A 2-Acetoxysuccinic Anhydride (Starting Material) T 3-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (TARGET) A->T EtOH Attack at C1 (Major Pathway) R 2-(Acetyloxy)-4-ethoxy- 4-oxobutanoic acid (REGIOISOMER) A->R EtOH Attack at C4 (Minor Pathway) H 2-Acetoxysuccinic acid (DIACID BYPRODUCT) A->H H2O Exposure (Hydrolysis) D Diethyl 2-acetoxysuccinate (DIESTER BYPRODUCT) T->D Excess EtOH / H+ (Over-esterification) R->D Excess EtOH / H+ (Over-esterification)

Reaction pathway demonstrating the divergent ring-opening of 2-acetoxysuccinic anhydride.

Physicochemical & Structural Comparison

To design an effective separation and detection method, we must first map the structural differentiators of the reaction mixture.

Table 1: Structural and Physicochemical Profiles

CompoundRoleMolecular FormulaMonoisotopic MassStructural Differentiator
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid TargetC8H12O6204.0634 DaAcetoxy group is

to the free carboxylic acid.
2-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid RegioisomerC8H12O6204.0634 DaAcetoxy group is

to the free carboxylic acid.
Diethyl 2-acetoxysuccinate Diester ByproductC10H16O6232.0947 DaLacks a free carboxylic acid (fully esterified).
2-Acetoxysuccinic acid Diacid ByproductC6H8O6176.0321 DaLacks an ethyl ester group (fully hydrolyzed).

Analytical Differentiation Strategies

Standard 1D


H NMR and low-resolution MS are insufficient for this mixture because the regioisomers are isobaric and exhibit heavily overlapping aliphatic proton signals. We must deploy sequence-specific NMR and tandem mass spectrometry (MS/MS)[1].
Strategy A: C Gated Decoupling NMR Spectroscopy

Standard broadband decoupling removes all


C-

H scalar couplings, rendering all carbonyl carbons as indistinguishable singlets. By utilizing a gated decoupling pulse sequence, we preserve the long-range (

J and

J) carbon-proton couplings while maintaining Nuclear Overhauser Effect (NOE) signal enhancements [1]. The esterified carbonyl will show a distinct three-bond coupling (

J

) to the ethyl methylene protons, appearing as a complex multiplet, whereas the free carboxylic acid will not.
Strategy B: UPLC-MS/MS (Reverse-Phase)

Because the regioisomers share an identical precursor mass (


 203.05 in negative mode), chromatographic separation prior to MS/MS is mandatory. High-Strength Silica (HSS) T3 stationary phases are uniquely suited for retaining polar organic acids [2].
Mechanistically, the MS/MS collision-induced dissociation (CID) provides definitive proof of regiochemistry:
  • 
    -Acetoxy acids (2-isomer):  Undergo facile decarboxylation (-44 Da) because the resulting intermediate is stabilized by the adjacent electron-withdrawing oxygen of the acetoxy group.
    
  • 
    -Acetoxy acids (3-isomer):  Preferentially undergo a six-membered cyclic elimination of acetic acid (-60 Da), yielding an 
    
    
    
    -unsaturated half-ester.

Table 2: Expected Analytical Signatures

Compound

C NMR (Carbonyl Region)
LC-MS/MS ([M-H]⁻ Precursor)Key CID Fragments (Negative Mode)
Target (3-Acetyloxy) ~174 ppm (COOH, singlet), ~170 ppm (COOEt, multiplet)

203.05

143 (-AcOH),

157 (-EtOH)
Regioisomer (2-Acetyloxy) ~173 ppm (COOH, singlet), ~171 ppm (COOEt, multiplet)

203.05

159 (-CO

),

99 (-CO

, -AcOH)
Diester Byproduct ~170 ppm (2x COOEt, multiplets)

233.10 ([M+H]⁺)

187 (-EtOH),

159 (-COOEt)
Diacid Byproduct ~174 ppm (2x COOH, singlets)

175.02

131 (-CO

),

113 (-H

O, -CO

)
Note: The fully esterified byproduct ionizes poorly in negative ESI; positive mode is required for detection.

Self-Validating Experimental Protocols

Protocol 1: C Gated Decoupling NMR Workflow

Objective: Definitive structural assignment of the esterified vs. free carboxylate carbon backbone position.

  • Sample Preparation: Dissolve 30 mg of the purified fraction in 0.6 mL of anhydrous CDCl

    
    .
    
    • Causality: Anhydrous solvent prevents spontaneous hydrolysis of the ester during the lengthy acquisition time required for

      
      C NMR.
      
  • Pulse Sequence Selection: Select a

    
    C inverse-gated or gated decoupling pulse sequence (e.g., zgig on Bruker systems).
    
    • Causality: Turning off the decoupler during the acquisition time preserves the crucial long-range

      
      C-
      
      
      
      H J-couplings needed to identify the esterified carbonyl.
  • Acquisition Parameters: Set a relaxation delay (

    
    ) of 
    
    
    
    5 seconds.
    • Causality: Quaternary carbonyl carbons lack attached protons and have exceptionally long

      
       relaxation times. A sufficient 
      
      
      
      ensures quantitative integration and prevents signal saturation.
  • Data Interpretation: Isolate the 170–175 ppm region. Assign the target compound by verifying that the carbonyl carbon showing the

    
    J
    
    
    
    multiplet (from the ethyl group) is adjacent to the methylene carbon (C2), confirming the 3-acetyloxy structure.
Protocol 2: UPLC-MS/MS Method for Regioisomer Resolution

Objective: Chromatographic baseline separation of the 204.06 Da isobaric regioisomers and MS/MS structural confirmation.

  • Sample Preparation: Dilute samples to 10 µg/mL in the initial mobile phase (95% Water / 5% Acetonitrile).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting of these highly polar analytes.

  • Stationary Phase Selection: Utilize an HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Causality: The T3 phase possesses a lower ligand density and resists pore dewetting, providing enhanced retention for polar organic acids compared to standard BEH C18 columns[2].

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of the analytes (~3.5), suppressing the ionization of the carboxylic acid in solution. This ensures the molecules remain in their neutral, protonated state for optimal hydrophobic retention on the column.

  • Mass Spectrometry (ESI-): Operate in Negative Electrospray Ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition

    
     203 
    
    
    
    143 to quantify the target, and
    
    
    203
    
    
    159 to quantify the regioisomer byproduct.

References

  • Delagrange, S.; Nepveu, F. "Regiospecific Ring-Opening of a Monosubstituted Anhydride: An Organic Chemistry Laboratory Experiment." Journal of Chemical Education, 2000, 77 (8), 1045. URL:[Link]

  • Gika, H. G. et al. "Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development." Metabolites (via National Institutes of Health PMC), 2022. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid

Executive Summary & Chemical Profile 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as Acetyl-Malic Acid Monoethyl Ester or related isomeric derivatives) is a functionalized organic intermediate often used in prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (also known as Acetyl-Malic Acid Monoethyl Ester or related isomeric derivatives) is a functionalized organic intermediate often used in proteomics and chiral synthesis.[1][2]

As a Senior Application Scientist, I emphasize that while this specific molecule may not have the acute toxicity of heavy metals, its dual functionality (carboxylic acid + ester) presents a specific hydrolysis risk . Upon contact with moisture (including mucous membranes), it can hydrolyze to release acetic acid and ethanol , exacerbating irritation.

Chemical Identity & Physical Properties
PropertyDetail
CAS Number 92828-47-2 (Representative)
Formula C

H

O

Molecular Weight 204.18 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/isomer)
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Respiratory Irritant (Cat 3)
Reactivity Moisture Sensitive (Hydrolysis prone)

Risk Assessment: The "Why" Behind the Protocol

Effective safety is not about blind compliance; it is about understanding interaction mechanisms.

  • Acidic Functionality: The free carboxylic acid group (

    
    ) acts as a direct proton donor, capable of causing immediate contact dermatitis and protein denaturation in corneal tissue.
    
  • Ester Hydrolysis: The acetoxy and ethoxy groups are susceptible to hydrolysis.

    • Mechanism:[3][4][5]

      
      
      
    • Impact: Inhalation of dust or vapors may trigger a delayed irritation response due to the in situ generation of acetic acid in the respiratory tract.

  • Permeation: Organic esters are excellent solvents. They can facilitate the transport of other contaminants through standard latex gloves, making material selection critical.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a self-validating safety barrier.

A. Eye & Face Protection (Critical)[4][8][9][10]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Why: Safety glasses are insufficient. The viscosity of organic acids means splashes adhere to skin/eyes and are difficult to rinse. Goggles seal the orbital area against vapors and splashes.

  • Contraindication: Do not wear contact lenses.[6] Soft lenses can absorb organic vapors (like the acetic acid byproduct), fusing the lens to the cornea.

B. Hand Protection[8][10][12][13][14]
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: Double Gloving is recommended for synthesis operations >30 minutes.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Nitrile (4-5 mil) or Neoprene (if handling with halogenated solvents).

  • Why: While nitrile has good resistance to acids, organic esters can degrade the polymer matrix over time (swelling). The second layer provides a visual "breakthrough" buffer. Change outer gloves immediately upon splash.

C. Respiratory Protection[5][6][8][9][10][11][15][16]
  • Primary Control: Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).

  • Why: The P100 (dust) filter alone is insufficient because moisture in breath can hydrolyze the dust inside the mask, creating acidic vapors. You need the chemical cartridge to neutralize acid gases.

D. Body Protection[6][8][16][17]
  • Standard: Chemical-resistant lab coat (high cotton content or treated polyester).

  • High Risk (Scale-up): Tyvek® apron or sleeve covers to prevent saturation of the lab coat during liquid transfer.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental design.

Phase 1: Preparation & Weighing
  • Environment: All handling must occur inside a fume hood.

  • Static Control: Use an anti-static gun if the material is solid/crystalline. Static discharge can disperse fine acidic dust.

  • Weighing: Use a closed weighing boat. Do not weigh directly onto the balance pan.

    • Pro-Tip: Place a small tray of desiccant (calcium chloride) inside the balance chamber to keep the environment dry and prevent hydrolysis during weighing.

Phase 2: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ) or Argon before addition. This prevents atmospheric moisture from degrading the ester.
    
  • Addition: Add the acid to the solvent, not vice versa, to control exotherms (though mild for this compound).

  • Temperature: If heating is required, ensure a reflux condenser is active before heating to trap volatile acetic acid byproducts.

Phase 3: Decontamination
  • Glassware: Rinse glassware with a dilute base (e.g., 5% Sodium Bicarbonate) inside the hood before removing it for washing. This neutralizes the acid residue immediately.

  • Surface: Wipe the work area with a saturated sodium bicarbonate paper towel, followed by water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start Start: Handling Request RiskCheck Check: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed. Respiratory Risk High. RiskCheck->Stop No PPE_Donning PPE Donning: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE_Donning Yes Inspection Inspect Material State PPE_Donning->Inspection SolidState Solid/Powder? Use Anti-Static Gun Inspection->SolidState LiquidState Liquid/Viscous? Check for Crystallization Inspection->LiquidState Action Experimental Procedure (Inert Atmosphere) SolidState->Action LiquidState->Action Cleanup Decontamination: Neutralize with NaHCO3 Action->Cleanup Disposal Disposal: Organic Acid Waste Stream Cleanup->Disposal

Figure 1: Operational safety workflow for handling hydrolytically sensitive organic acids.

Emergency & Disposal Protocols

Spill Management (Small Scale < 100 mL/g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Ensure goggles and double gloves are worn.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (Baking Soda) or Sodium Carbonate .

    • Observation: Wait for bubbling (

      
       release) to cease. This indicates the acid has been neutralized.
      
  • Collect: Sweep/wipe up the resulting paste and place it in a hazardous waste bag.

Waste Disposal[5][12][14]
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic reaction).

  • Labeling: Label clearly as "3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid - Acidic Organic Waste."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87096763, 4-ethoxy-4-oxobutanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • ChemBK. 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid MSDS Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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